2,3-Dichlorodibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64126-86-9 |
|---|---|
Molecular Formula |
C12H6Cl2O |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
2,3-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H |
InChI Key |
GETJJZZRPQFSFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)Cl |
Origin of Product |
United States |
Formation Mechanisms and Pathways of 2,3 Dichlorodibenzofuran
Industrial and Anthropogenic Origins
The primary sources of 2,3-DCDF in the environment are linked to industrial activities and waste management practices, particularly those involving chlorine, organic compounds, and high temperatures.
Contaminant in Polychlorinated Biphenyl (PCB) MixturesPolychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in industrial applications such as dielectric fluids in transformers and capacitors. PCDFs are not intentionally added to these mixtures but are present as impurities formed during the manufacturing process of PCBs. Commercial PCB formulations, such as Aroclors, have been found to contain various PCDF congeners. The heating of PCBs during their use in electrical equipment can also lead to the formation of PCDFs. The specific congener 2,3,4,7,8-PeCDF has been identified as a significant toxic component in the Yusho oil poisoning incident, which was caused by PCB contamination. Analysis of different commercial PCB products has confirmed the presence of a range of PCDF congeners, with varying concentrations.
| PCB Mixture | Total Chlorinated Dibenzofurans (ppm) | Notable Congeners Present |
|---|---|---|
| Aroclor 1248 | 0.8 | Tetrachlorodibenzofurans, Pentachlorodibenzofurans |
| Aroclor 1254 | 1.7 | Tetrachlorodibenzofurans, Pentachlorodibenzofurans |
| Aroclor 1260 | 0.8 | Tetrachlorodibenzofurans, Pentachlorodibenzofurans, Hexachlorodibenzofurans |
| Phenoclor DP-6 | 5.6 | Tetrachlorodibenzofurans, Pentachlorodibenzofurans, Hexachlorodibenzofurans |
| Clophen A60 | 3.8 | Tetrachlorodibenzofurans, Pentachlorodibenzofurans, Hexachlorodibenzofurans |
Data adapted from various analyses of commercial PCB mixtures, highlighting the presence of PCDF contaminants. The specific isomer 2,3-Dichlorodibenzofuran is part of the broader dichlorodibenzofuran group, which contributes to the total PCDF concentration.
Thermal Formation Dynamics
The formation of 2,3-DCDF is governed by complex chemical reactions that occur at high temperatures, particularly in the gas phase. These reactions involve the transformation of chlorinated organic molecules into the stable dibenzofuran (B1670420) structure.
Homogeneous Gas-Phase Reactions (500–800 °C)Homogeneous gas-phase reactions are crucial pathways for the formation of PCDFs from chlorinated precursors. These reactions occur when reactants are all in the gaseous state, typically within a temperature range of 500 to 800 °C. In this environment, chlorinated precursor molecules become highly reactive, leading to a series of steps including radical formation, condensation, and cyclization that ultimately produce PCDF structures. The specific isomers formed depend heavily on factors like temperature, oxygen concentration, and the structure of the initial precursor molecules.
Pyrolytic Rearrangement of Chlorinated PrecursorsPyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a key process in the formation of PCDFs. Chlorinated precursors, when subjected to these conditions, can undergo molecular rearrangement to form the dibenzofuran backbone. This process involves the breaking and reforming of chemical bonds, driven by the high thermal energy. The reaction can proceed through various intermediates, including radical species, which are highly reactive and can combine in different ways to form a variety of PCDF congeners.
Formation Mechanisms of this compound: A Detailed Examination
The formation of this compound, a chlorinated aromatic compound of environmental significance, is a complex process governed by various chemical pathways. This article provides a focused exploration of its formation mechanisms, detailing the roles of precursors, reaction conditions, and catalytic surfaces. The formation is broadly categorized into gas-phase reactions and heterogeneous surface-mediated reactions, with the latter being particularly significant in combustion-related processes.
Gas-Phase and Surface-Mediated Formation Pathways
The synthesis of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), including this compound, can occur through two primary routes: homogeneous gas-phase reactions at temperatures between 500 and 800°C and heterogeneous, catalysed reactions on the surface of ash or soot particles at lower temperatures of 200 to 400°C unimib.itresearchgate.net. The heterogeneous pathway is considered the major contributor to the formation of these compounds in environments such as municipal solid waste incinerators researchgate.net.
Chlorobenzenes as Precursors
Chlorobenzenes are recognized as significant precursors in the formation of polychlorinated dibenzofurans (PCDFs) researchgate.netnih.gov. While the direct condensation of chlorophenols is a well-established pathway for polychlorinated dibenzo-p-dioxins (PCDDs), chlorobenzenes are key starting materials for PCDF synthesis. The transformation of chlorobenzenes into PCDFs involves a series of complex reactions, often initiated by radical species and influenced by the surrounding chemical environment.
Radical-Mediated Reaction Pathways
The formation of dibenzofuran structures from aromatic precursors is often mediated by radical species. These highly reactive intermediates can initiate and propagate chain reactions leading to the cyclization and formation of the dibenzofuran core. In the context of this compound formation from chlorobenzene (B131634) precursors, the process can be conceptualized through a series of radical-mediated steps. Although direct experimental evidence for every step in the formation of this specific isomer is limited, the general principles of radical-mediated synthesis of related compounds, such as dihydrobenzofurans, provide a basis for understanding the likely pathways nih.govmdpi.comresearchgate.net. The initial step likely involves the formation of a chlorophenyl radical, which can then undergo a series of reactions, including dimerization and cyclization, to form the dibenzofuran skeleton.
The following table outlines a plausible, though generalized, radical-mediated pathway for the formation of a dichlorodibenzofuran from chlorobenzene precursors.
| Step | Description |
| 1. Initiation | Formation of chlorophenyl radicals from chlorobenzene through processes like hydrogen abstraction or cleavage of a C-H or C-Cl bond at high temperatures or in the presence of catalysts. |
| 2. Propagation | Reaction of chlorophenyl radicals with other molecules (e.g., another chlorobenzene molecule or an oxygen-containing species) to form larger radical intermediates. This could involve the formation of a chlorinated diphenyl ether-like radical. |
| 3. Cyclization | Intramolecular cyclization of the radical intermediate to form a chlorinated dibenzofuran radical. This is a key step in forming the characteristic three-ring structure. |
| 4. Termination | The radical chain reaction is terminated through various reactions, such as radical-radical recombination or reaction with a stable molecule, leading to the formation of the final this compound product. |
Influence of Temperature and Reactant Concentration
Heterogeneous Surface-Mediated Reactions (200–400 °C)
A significant portion of PCDD/F formation occurs through heterogeneous reactions on the surfaces of fly ash and soot particles, particularly within the temperature window of 200 to 400°C unimib.itresearchgate.netresearchgate.net. These reactions are catalysed by various components present in the ash and are a major source of these pollutants from combustion processes.
Catalyzed Reactions on Ash and Soot Particles
Fly ash and soot particles provide a solid support for the reactions leading to the formation of this compound. The porous nature and large surface area of these particles facilitate the adsorption of precursor molecules, bringing them into close proximity with catalytic sites mdpi.com. The carbonaceous matrix of soot and the mineral components of fly ash can both play a role in these catalytic processes.
The catalytic activity of fly ash is largely attributed to the presence of transition metal oxides, with copper and iron oxides being particularly influential in the formation of PCDD/Fs nih.gov.
Copper Oxides: Copper compounds, particularly copper(II) chloride, are known to be potent catalysts for the formation of PCDD/Fs. While copper is generally more catalytically active than iron, its concentration in fly ash is typically lower nih.gov. Copper oxides can facilitate the formation of phenoxyl-type radicals, which are key intermediates in the synthesis of these compounds nih.gov.
Iron Oxides: Iron is the most abundant transition metal found in fly ash from combustion systems murdoch.edu.au. Iron oxides have been shown to effectively catalyze the formation of PCDD/Fs from chlorophenol precursors nih.gov. Similar to copper, iron oxides are believed to promote the formation of radical intermediates on their surfaces nih.gov. Studies have shown that iron(III) oxychloride can be a very effective promoter for the formation of PCDD/Fs at temperatures of 325°C and above, with its conversion to iron(III) chloride being a suggested key step nih.gov.
The following table summarizes the catalytic role of these metal oxides.
| Metal Oxide | Catalytic Role in PCDF Formation |
| Copper Oxides (e.g., CuO) | Highly active in catalyzing the formation of PCDD/Fs. Promotes the formation of radical intermediates. |
| Iron Oxides (e.g., Fe₂O₃) | Abundant in fly ash and effectively catalyzes PCDD/F formation. Also involved in the formation of radical intermediates. |
The formation of this compound via heterogeneous catalysis begins with the adsorption of precursor molecules, such as chlorobenzenes, onto the surface of fly ash or soot particles researchgate.net. The high porosity and surface area of these particles provide ample sites for adsorption mdpi.com. Once adsorbed, the precursor molecules can undergo a series of reactions on the catalytically active surface. The fly ash particles provide a surface for reduction and substitution reactions to occur by adsorbing the chlorinated aromatic compounds researchgate.net. The interaction between the adsorbed precursors and the catalytic metal oxides facilitates the chemical transformations that lead to the formation of the final PCDF product.
Heterogeneous Surface-Mediated Reactions (200–400 °C)
De Novo Synthesis Pathways
De novo synthesis is a significant pathway for the formation of polychlorinated dibenzofurans (PCDFs), including 2,3-DCDF, particularly in processes like municipal waste incineration. This pathway involves the formation of the dibenzofuran carbon skeleton from the basic constituents of carbon, oxygen, hydrogen, and chlorine at temperatures typically ranging from 250°C to 500°C.
The fundamental mechanism of de novo synthesis involves the oxidation and chlorination of carbonaceous materials such as soot, char, and other unburned carbon structures present in fly ash. The process is heavily influenced by the presence of metal catalysts, particularly copper compounds.
The reaction sequence is thought to begin with the oxidation of the carbon matrix, creating reactive sites. These sites can then be chlorinated by various chlorine sources, such as hydrogen chloride (HCl) or metal chlorides. The subsequent rearrangement and condensation of these chlorinated carbon structures lead to the formation of the dibenzofuran molecule. The degree of chlorination and the specific isomer patterns of the resulting PCDFs are dependent on reaction conditions and the composition of the fly ash matrix.
Studies have shown that the presence of copper chloride (CuCl₂) significantly promotes the formation of PCDFs and tends to shift the homologue profile towards more highly chlorinated species. While the exact isomer distribution can be complex and is not always governed by thermodynamic equilibrium, the presence of specific polycyclic aromatic hydrocarbons (PAHs) within the carbon matrix can lead to the formation of characteristic PCDF isomers. However, specific data detailing the preferential formation of this compound through this pathway remains an area of ongoing research.
Table 1: Influence of Matrix Composition on De Novo Synthesis of PCDD/Fs
| Matrix Composition | Effect on PCDF Formation | Predominant Congeners |
| Silicate Structures | High formation rates | Perchlorinated aromatic compounds |
| Alkaline Matrices | Lower formation rates | Lower chlorinated homologues |
This table illustrates the general influence of the fly ash matrix composition on the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Data from de novo synthesis experiments on model fly ashes with various matrices have shown these trends newcastle.edu.au.
Mechanistic Models for Surface-Mediated Formation
The formation of this compound can also occur through the catalytic reaction of chlorinated precursor compounds on the surface of particles like fly ash. Two primary mechanistic models, the Langmuir-Hinshelwood and Eley-Rideal mechanisms, are used to describe these surface-mediated reactions.
The Langmuir-Hinshelwood (L-H) mechanism proposes that the formation of PCDFs occurs through the reaction of two adsorbed precursor molecules on the catalyst surface. In the context of 2,3-DCDF formation, potential precursors such as dichlorophenols would first adsorb onto adjacent active sites on a surface like fly ash.
Once adsorbed, these precursor molecules can undergo a series of surface reactions, including dehydration and cyclization, to form the dibenzofuran ring structure. The final product, this compound, then desorbs from the surface, making the active sites available for further reactions. The rate of reaction in the L-H mechanism is dependent on the surface coverage of both reacting species.
In contrast to the L-H mechanism, the Eley-Rideal (E-R) mechanism involves the reaction between an adsorbed molecule and a molecule in the gas phase. For the formation of 2,3-DCDF, this would entail one molecule of a chlorinated precursor, such as a dichlorophenol, being adsorbed onto the catalyst surface.
A second precursor molecule from the gas phase would then directly react with the adsorbed molecule, leading to the formation of the dibenzofuran structure. The resulting this compound molecule would subsequently desorb from the surface. The reaction rate in the E-R mechanism is proportional to the surface coverage of the adsorbed species and the partial pressure of the gas-phase reactant.
Distinguishing between the L-H and E-R mechanisms for a specific reaction can be challenging and often requires detailed kinetic studies. The dominant mechanism can depend on factors such as temperature, pressure, and the specific nature of the catalyst and reactants involved.
Photochemical Formation Pathways
While less studied than thermal pathways, photochemical reactions can also contribute to the formation of dichlorodibenzofurans. This typically involves the irradiation of chlorinated precursor compounds with ultraviolet (UV) light.
Formation from Chlorinated Precursors (e.g., Bis(2,4-dichlorophenyl)ether (B1208026) to 2,8-Dichlorodibenzofuran)
An illustrative example of photochemical PCDF formation is the conversion of chlorinated diphenyl ethers. For instance, the photolysis of bis(2,4-dichlorophenyl)ether has been shown to yield 2,8-Dichlorodibenzofuran. This reaction proceeds through a cyclization process initiated by the absorption of UV radiation.
While this specific example leads to a different isomer, it demonstrates the potential for analogous photochemical reactions of other dichlorinated diphenyl ether isomers to produce this compound. The specific precursor and the positions of the chlorine atoms on the phenyl rings would be critical in determining the resulting dibenzofuran isomer. Further research is needed to fully elucidate the photochemical pathways that may lead to the formation of this compound in the environment.
Formation of Mixed Halogenated Analogues
The generation of mixed halogenated dibenzofurans, which include polybromochloro-dibenzofurans (PBCDFs), occurs during thermal processes where both bromine and chlorine precursors are available. pops.int These conditions are common in the incineration of municipal solid waste, which often contains a mix of chlorinated materials, such as polyvinyl chloride (PVC), and products treated with brominated flame retardants (BFRs). researchgate.netdiva-portal.org The resulting emissions are a complex mixture of polychlorinated, polybrominated, and mixed halogenated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs, PBDD/Fs, and PXDD/Fs). nih.gov
The structural similarities between these classes of compounds suggest that their formation pathways are comparable. nih.gov The co-combustion of items containing BFRs with a chlorine source leads to significant emissions of these mixed halogenated compounds. researchgate.net
The presence of brominated flame retardants (BFRs) in consumer products like electronics, furniture, and textiles introduces a significant source of bromine into combustion and incineration processes. wikipedia.org When these BFR-containing materials are incinerated alongside chlorine-containing waste, the conditions become favorable for the formation of mixed bromo-chloro dibenzofurans. diva-portal.org
The formation of these compounds can occur through several pathways, with the "precursor pathway" being particularly relevant under conditions of incomplete combustion. researchgate.netnih.gov This pathway involves the condensation of halogenated precursors, such as brominated and chlorinated phenols. nih.gov Specifically, research into the mechanistic and kinetic parameters shows that the condensation reactions involving 2-chlorophenoxy (2-CPxy) and 2-bromophenoxy (2-BPxy) radicals are key. nih.gov Diketo adducts formed from these radicals can initiate the formation of monobrominated, monochlorinated, and mixed bromo-chloro dibenzofurans through subsequent interconversion and rearrangement reactions. nih.gov
Furthermore, the presence of bromine can actively influence the chlorination process. Elementary bromine (Br2), formed during the combustion of BFRs, appears to facilitate chlorination. nih.gov This can occur through the bromination of organic compounds followed by a bromine-chlorine exchange. nih.gov The ratio of bromine to chlorine in the fuel source has been shown to correspond significantly to the ratio of these halogens in the resulting mixed halogenated dioxins and furans. pops.int Studies have also indicated that the presence of bromine can lead to a pronounced increase in the total amount of dioxins and furans generated. diva-portal.org
The specific conditions of the thermal process play a crucial role. Insufficient combustion, such as in accidental fires or uncontrolled burning, favors the formation of considerable amounts of PBDD/Fs and mixed halogenated analogues from BFRs, primarily via the precursor pathway. nih.gov In contrast, controlled, high-temperature combustion is designed to destroy these compounds with high efficiency. nih.gov
Table 1: Key Factors in the Formation of Mixed Halogenated Dibenzofurans
| Factor | Description | Research Findings |
| Halogen Sources | Presence of both chlorine (e.g., from PVC) and bromine (from BFRs) in the combustion fuel. | Essential for the formation of polybromochloro-dibenzofurans (PBCDFs). The Br/Cl ratio in the fuel influences the Br/Cl ratio in the products. pops.intdiva-portal.org |
| Precursor Pathway | Formation from the condensation of halogenated phenols, such as 2-chlorophenoxy and 2-bromophenoxy radicals. | Diketo adducts act as intermediates, leading to various mixed halogenated furans through rearrangement. nih.gov This pathway is dominant in incomplete combustion. researchgate.netnih.gov |
| Combustion Conditions | The temperature and efficiency of the combustion process. | Insufficient combustion (e.g., accidental fires) leads to higher formation. nih.gov Increasing pyrolysis temperature from 850°C to 1200°C can decrease PBDD/F formation by about 50%. nih.gov |
| Halogen Interaction | Bromine can facilitate the incorporation of chlorine into organic molecules. | Elementary bromine (Br2) can brominate organic compounds, followed by a Br/Cl exchange, enhancing chlorination. nih.gov |
Environmental Occurrence and Distribution of 2,3 Dichlorodibenzofuran
Detection in Environmental Matrices
Scientific data on the specific concentrations of 2,3-Dichlorodibenzofuran in various environmental compartments is limited in readily available scientific literature. Much of the environmental monitoring for PCDFs focuses on the more toxic 2,3,7,8-substituted congeners or reports total concentrations for homologue groups (e.g., total dichlorodibenzofurans). Therefore, providing a detailed quantitative overview for this compound is challenging. The following sections describe the general occurrence of dichlorodibenzofurans in the environment, with the acknowledgment that specific data for the 2,3-isomer is scarce.
PCDFs are released into the atmosphere from sources such as waste incineration, metal production, and the burning of fossil fuels. epa.gov They can be transported over long distances in the atmosphere, bound to particulate matter. Studies monitoring urban and industrial air have detected various PCDF congeners. For instance, monitoring in urban areas has shown total PCDD/F concentrations, which would include dichlorodibenzofurans, in the range of femtograms to picograms per cubic meter (fg/m³ to pg/m³). nih.govnih.gov However, specific concentration data for this compound is often not reported separately.
Table 1: Detection of Dichlorodibenzofurans in Air (General Findings)
| Location Type | Reported Analytes | General Concentration Range | Reference |
|---|---|---|---|
| Urban Area | Total PCDD/Fs | 50-60 fg I-TEQ/m³ | nih.gov |
| Urban and Industrial-Rural Sites | Total PCDD/Fs | 1-52 fg WHO-TEQ/m³ (particulate fraction) | nih.gov |
Data for specific this compound concentrations were not available in the reviewed sources. The table reflects general findings for the broader class of PCDD/Fs.
Due to their hydrophobic nature, PCDFs have low solubility in water and tend to adsorb to particulate matter and sediments. who.int Consequently, their concentrations in the water column are generally very low and often below the detection limits of standard analytical methods. While studies have investigated the presence of persistent organic pollutants in freshwater and marine environments, specific quantitative data for this compound in water are not widely reported. General studies on contaminants in tributaries to the Great Lakes have detected a wide range of organic chemicals, but specific data for this compound are not detailed. nih.govplos.org
Table 2: Detection of Dichlorodibenzofurans in Water (General Findings)
| Water Body Type | Reported Analytes | General Observations | Reference |
|---|---|---|---|
| Freshwater Rivers and Lakes | General Organic Contaminants | PCDFs are expected to be present at very low concentrations, often below detection limits. | who.int |
| Marine Water | General Organic Contaminants | Concentrations are generally low due to high hydrophobicity and partitioning to sediment. | nih.gov |
Specific concentration data for this compound in water were not available in the reviewed literature.
Soil acts as a significant sink for airborne PCDFs, which are deposited from the atmosphere. Contamination can also occur through the application of sewage sludge, industrial spills, or other waste disposal practices. Studies on soil contamination often focus on areas near industrial sources or waste incinerators. While research has been conducted on the remediation of PCDF-contaminated soils, specific concentration data for this compound are not consistently reported. nih.govnih.gov General studies on soil contaminants provide a framework for understanding their behavior but lack congener-specific details. fao.orgmdpi.comhnu.edu.cn
Table 3: Detection of Dichlorodibenzofurans in Soil (General Findings)
| Site Type | Reported Analytes | General Observations | Reference |
|---|---|---|---|
| Industrial Sites | Total PCDD/Fs | Elevated concentrations are often found near industrial sources. | fao.org |
| Urban Areas | Total PCDD/Fs | Diffuse atmospheric deposition leads to background levels of contamination. | mdpi.com |
Quantitative data for this compound concentrations in soil were not specified in the reviewed sources.
Sediments are a primary reservoir for hydrophobic compounds like PCDFs in aquatic environments. stateofgreatlakes.net Due to their persistence, they can accumulate in sediments over long periods, providing a historical record of contamination. Studies of river and lake sediments have shown widespread PCDF contamination, with concentrations varying depending on the proximity to industrial and urban areas. nih.govstateofgreatlakes.netnoaa.gov However, these studies often report total PCDF concentrations or focus on the most toxic congeners, with limited specific data for this compound.
Table 4: Detection of Dichlorodibenzofurans in Sediments (General Findings)
| Location | Reported Analytes | General Concentration Range | Reference |
|---|---|---|---|
| Great Lakes | Total PCDD/Fs | Exceedances of sediment quality guidelines noted, particularly in Lake Ontario. | stateofgreatlakes.net |
| Canadian Lake Ontario Tributaries | General Organic Contaminants | Widespread presence of hydrophobic contaminants. | publications.gc.ca |
Specific concentrations for this compound in sediments were not detailed in the available literature.
Presence in Biota
The lipophilic (fat-loving) nature of PCDFs leads to their bioaccumulation in the fatty tissues of organisms. epa.gov This process can result in the biomagnification of these compounds through the food web, with organisms at higher trophic levels accumulating higher concentrations.
PCDFs are taken up by aquatic organisms from the surrounding water, sediment, and through their diet. nih.govnih.gov Fish and other aquatic organisms can accumulate significant levels of these compounds. nih.gov Monitoring studies have frequently detected PCDFs in various fish species, and this is a primary route of human exposure. nih.gov However, most studies focus on the more toxic 2,3,7,8-substituted congeners, and specific data on the bioaccumulation of this compound are scarce. The bioaccumulation potential of different PCDF congeners can vary, with factors such as the degree of chlorination influencing their uptake and metabolism. epa.govfrontiersin.org
Table 5: Bioaccumulation of Dichlorodibenzofurans in Aquatic Organisms (General Findings)
| Organism Type | Reported Analytes | General Observations | Reference |
|---|---|---|---|
| Freshwater Fish | Total PCDD/Fs | Bioaccumulation is influenced by factors like lipid content and trophic level. | nih.gov |
| Marine Invertebrates (Polychaetes) | Total PCDD/Fs | Bioaccumulation from sediments is a significant exposure pathway. The congener 2,3,7,8-TCDF shows high bioaccumulation. | frontiersin.org |
Specific bioaccumulation factors or tissue concentrations for this compound were not available in the reviewed scientific literature.
Terrestrial Organisms
General research on persistent organic pollutants suggests that terrestrial invertebrates, such as earthworms and other soil-dwelling organisms, can accumulate these substances from contaminated soil. These invertebrates then serve as a food source for higher trophic level organisms, including birds and small mammals, potentially leading to biomagnification.
While specific data for this compound is scarce, the table below illustrates a hypothetical representation of how such data might be presented, based on general knowledge of PCDF bioaccumulation.
Hypothetical Concentration of this compound in Terrestrial Organisms
| Trophic Level | Organism Type | Sample Tissue | Hypothetical Concentration (pg/g lipid weight) |
| Primary Producer | Plants | Leaves | < 1 |
| Primary Consumer | Earthworm | Whole Body | 10 - 50 |
| Secondary Consumer | Shrew | Liver | 50 - 200 |
| Tertiary Consumer | Hawk | Adipose Tissue | 200 - 1000 |
Note: This table is for illustrative purposes only and does not represent actual measured data for this compound.
Global Distribution Patterns
Information on the global distribution patterns of this compound is not well-documented in dedicated global monitoring programs. The transport of PCDFs is known to occur through atmospheric deposition, where they can travel long distances from their source.
Scientific understanding suggests that the distribution of such compounds is influenced by industrial activities, waste incineration processes, and historical use of certain chemicals where they may have been present as impurities. Consequently, higher concentrations would be anticipated in and around industrialized and urbanized regions. Remote areas may receive these contaminants through long-range atmospheric transport, leading to a more diffuse, low-level presence.
The lack of a comprehensive global soil and biota monitoring program specifically targeting this compound makes it challenging to delineate its precise global distribution patterns. The following table provides a conceptual framework for how global distribution data for this compound could be categorized if it were available.
Conceptual Framework for Global Distribution of this compound
| Geographic Region | Environmental Matrix | Potential Concentration Levels | Primary Sources (Hypothesized) |
| Highly Industrialized Areas (e.g., North America, Europe, East Asia) | Soil, Biota | Higher | Industrial emissions, Waste incineration |
| Developing Regions | Soil, Biota | Moderate to Low | Localized industrial activity, Imported contaminated products |
| Remote/Polar Regions | Air, Snow, Biota | Very Low | Long-range atmospheric transport |
Note: This table is a conceptual model and is not based on measured global distribution data for this compound.
Analytical Methodologies for 2,3 Dichlorodibenzofuran
Extraction and Sample Preparation Techniques
The initial and most critical stage in the analysis of 2,3-Dichlorodibenzofuran is the extraction of the analyte from the sample matrix, which can range from soil and sediment to biological tissues and industrial emissions. epa.govepa.gov The goal of this stage is to efficiently transfer the target compound into a solvent while removing the majority of interfering substances. epa.gov
Due to the complexity of environmental and biological samples, a rigorous clean-up process is essential to remove co-extracted materials that can interfere with subsequent analysis. nih.govnih.gov High-fat content in biological samples, for instance, necessitates processes to remove lipids. researchgate.netresearchgate.net Common clean-up techniques involve multi-step procedures using various adsorbents. researchgate.net
Key clean-up steps often include:
Acid-Base Washing: Extracts are treated with concentrated sulfuric acid to remove oxidizable organic interferences like lipids. nih.govepa.govepa.gov This is often followed by washing with a base to remove acidic components.
Column Chromatography: Multi-layer silica (B1680970) gel columns are frequently used. nih.govresearchgate.net These columns can contain layers of acidic, basic, and neutral silica gel, along with other materials like alumina (B75360) and activated carbon, to separate PCDFs from other compound classes. sigmaaldrich.comepa.govepa.gov For example, a common automated system uses acidic silica, basic alumina, and carbon columns in series to purify extracts. researchgate.net
Gel Permeation Chromatography (GPC): This technique is particularly effective for removing high-molecular-weight interferences, such as lipids, from sample extracts. researchgate.net
These clean-up strategies are crucial for preventing interference and protecting the highly sensitive analytical instrumentation used in the final detection stages. researchgate.net
Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration of analytes from a liquid sample. thermofisher.comepa.govsigmaaldrich.com The method involves passing a sample through a cartridge or disk containing a solid adsorbent (the stationary phase). thermofisher.comepa.gov Target analytes are retained on the sorbent, while interferences pass through. The analytes are then eluted with a small volume of a suitable solvent. thermofisher.com
For PCDF analysis, SPE offers a more efficient alternative to traditional liquid-liquid extraction, reducing solvent consumption and sample preparation time. sigmaaldrich.comacs.org The choice of sorbent is critical and depends on the properties of the analyte and the sample matrix. phenomenex.com Common phases for extracting nonpolar compounds like this compound from aqueous samples include C18-bonded silica. epa.govacs.org
The general steps in an SPE procedure are outlined below:
| Step | Purpose | Description |
|---|---|---|
| Conditioning | To prepare the sorbent for effective interaction with the sample. thermofisher.com | The sorbent is rinsed with a solvent to wet the bonded functional groups. |
| Equilibration | To create a chemical environment similar to the sample matrix. | The sorbent is rinsed with a solution that mimics the sample matrix, often water or a buffer. |
| Sample Loading | To adsorb the analyte onto the sorbent. | The sample is passed through the SPE cartridge or disk. |
| Washing | To remove weakly bound interferences. thermofisher.com | The sorbent is rinsed with a solvent that is strong enough to remove interferences but weak enough to leave the analyte of interest on the sorbent. |
| Elution | To recover the analyte from the sorbent. thermofisher.com | A strong solvent is used to disrupt the analyte-sorbent interaction and elute the analyte, which is then collected for analysis. thermofisher.com |
Supercritical Fluid Extraction (SFE) is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. epa.govajgreenchem.com A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. ajgreenchem.com SFE offers advantages such as reduced use of organic solvents, faster extraction times, and the ability to selectively extract compounds by tuning the pressure and temperature. epa.govajgreenchem.com
SFE has been successfully applied to the extraction of PCDDs and PCDFs from complex matrices like soil and sediment. nih.govnih.gov In one method, PCDFs were quantitatively extracted from contaminated sawmill soil in 60 minutes using CO2 at 400 atm and 100°C. nih.gov The selectivity of SFE can be adjusted by modifying the extraction parameters, allowing for the differentiation of compounds based on their binding strength to the sample matrix. nih.gov
| Parameter | Effect on Extraction | Typical Conditions for PCDFs |
|---|---|---|
| Pressure | Increasing pressure increases the fluid density and its solvating power. | ~120–400 atm epa.govnih.gov |
| Temperature | Increasing temperature can decrease fluid density but increase the vapor pressure of the analyte, enhancing its transfer into the fluid. | ~50–100°C epa.govnih.gov |
| Modifier | Adding a small amount of an organic solvent (e.g., methanol) can increase the polarity of the supercritical fluid, improving the extraction of more polar compounds. | Pure CO2 is often sufficient for nonpolar PCDFs, but modifiers can be used. nih.gov |
| Extraction Time | Determines the overall recovery of the analyte. | Typically 30–60 minutes. nih.gov |
Chemical derivatization involves modifying the chemical structure of an analyte to improve its analytical properties. While it is a common technique for many compounds to enhance volatility for gas chromatography or improve detectability, it is generally not required for the analysis of polychlorinated dibenzofurans like this compound. nih.gov PCDFs are inherently stable and possess suitable volatility for direct analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov The primary analytical challenge for PCDFs is not detection, but rather the separation from complex matrices and isomeric congeners, which is addressed through rigorous clean-up and high-resolution chromatography. nih.gov
Chromatographic Separation Techniques
Following extraction and clean-up, the sample extract, containing a mixture of compounds, is subjected to chromatographic separation. This step is essential for isolating this compound from other closely related PCDF congeners and any remaining matrix components before detection. nih.gov
Gas chromatography (GC) is the premier technique for the separation of volatile and semi-volatile organic compounds, making it the standard method for the analysis of PCDFs. epa.govlibretexts.org The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a long, thin capillary column. libretexts.org
For PCDF analysis, high-resolution gas chromatography (HRGC) is required to achieve the necessary separation of the numerous PCDF isomers. nih.govepa.gov The choice of the capillary column is critical for successful separation.
| Parameter | Description | Typical Application for PCDF Analysis |
|---|---|---|
| Stationary Phase | The coating inside the capillary column that interacts with the analytes. | A DB-5MS UI column (5% diphenyl, 95% dimethyl siloxane phase) is commonly used, providing good selectivity for separating PCDF congeners. nih.gov |
| Column Dimensions | The length, internal diameter, and film thickness of the column. | Long columns (e.g., 60 meters) are often used to provide the high resolution needed for isomer separation. nih.gov |
| Carrier Gas | An inert gas that carries the vaporized sample through the column. libretexts.org | Helium or Nitrogen. libretexts.org |
| Injection Mode | The method by which the sample is introduced into the column. | A splitless injection mode is typically used for trace analysis to ensure the maximum amount of analyte reaches the column. nih.gov |
| Oven Temperature Program | The temperature of the column is carefully controlled and ramped to elute compounds based on their boiling points and interaction with the stationary phase. libretexts.org | A typical program starts at a lower temperature (e.g., 160°C) and is ramped up to a higher temperature (e.g., 300°C) to separate the various PCDF congeners. nih.gov |
| Detector | The device that detects the compounds as they elute from the column. | Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is almost exclusively used for definitive identification and quantification of PCDFs. epa.govfederalregister.gov |
The combination of comprehensive sample preparation with high-resolution gas chromatography, typically coupled to high-resolution mass spectrometry (HRGC/HRMS), forms the basis of standard regulatory methods, such as U.S. EPA Method 23 and Method 8290A, for the reliable analysis of this compound and its related compounds in various matrices. epa.govepa.govfederalregister.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is not typically employed as the primary analytical method for the direct quantification of this compound. Instead, its principal role in the analysis of polychlorinated dibenzofurans (PCDFs), including the 2,3-dichloro congener, is as a highly effective sample cleanup and fractionation technique prior to analysis by mass spectrometric methods. This preparatory step is crucial for separating PCDFs from interfering compounds, such as polychlorinated biphenyls (PCBs), which are often present in the same environmental samples and can have similar chemical properties.
Research has demonstrated the use of an automated HPLC system with a porous graphitic carbon (PGC) column for the fractionation of PCDFs and PCDDs from PCBs in fish tissue extracts. In this method, a fourth fraction containing the PCDDs and PCDFs is collected for subsequent analysis by gas chromatography/mass spectrometry (GC/MS). This HPLC-based fractionation offers significant advantages over older methods using activated carbon, including faster separation times (110 minutes versus 446 minutes) and reduced solvent consumption (275 ml versus 1100 ml). The recoveries for PCDDs/PCDFs using this PGC column fractionation method have been reported to range from 74% to 123%. chromatographyonline.com
The selection of the stationary phase is critical in achieving the desired separation. Porous graphitic carbon has proven to be effective for this purpose. The mobile phase composition is carefully chosen to selectively elute different classes of compounds. While specific HPLC conditions for the isolation of this compound are not detailed in the literature, the general approach for PCDFs provides a framework for its separation from complex sample matrices.
Table 1: Comparison of HPLC-based Fractionation Methods for PCDFs
| Feature | Porous Graphitic Carbon (PGC) Column | Activated Carbon (PX-21) Column |
| Separation Time | 110 minutes | 446 minutes |
| Solvent Usage | 275 ml | 1100 ml |
| PCDD/PCDF Recoveries | 74% - 123% | Not specified |
| Primary Use | Fractionation of PCBs, PCDDs, and PCDFs | Fractionation of PCBs, PCDDs, and PCDFs |
This table is based on a comparative discussion of HPLC fractionation methods for polychlorinated compounds.
Mass Spectrometric Detection and Quantification
Mass spectrometry, coupled with a chromatographic separation technique, is the definitive method for the detection and quantification of this compound. The high sensitivity and selectivity of mass spectrometric techniques are essential for measuring the low concentrations of this compound typically found in environmental and biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely established and robust method for the analysis of this compound. In this technique, the sample extract is first injected into a gas chromatograph, where the different components of the mixture are separated based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
For the analysis of PCDFs, high-resolution capillary columns are necessary to achieve the separation of the numerous isomers. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly reduces background noise and allows for lower detection limits. The electron impact (EI) mass spectra of polychlorodibenzofuran congeners are often not highly isomer-specific, but they provide characteristic ion clusters due to the presence of chlorine isotopes. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS, making it an increasingly preferred method for the analysis of trace levels of this compound. This technique uses two mass analyzers in series. The first mass analyzer is used to select the molecular ion of the target analyte, which is then fragmented in a collision cell. The second mass analyzer is then used to detect one or more specific fragment ions. This process significantly reduces chemical noise and matrix interferences.
The use of GC-MS/MS is recognized as an appropriate confirmatory method for checking compliance with maximum levels of PCDD/Fs in food and feed control. shimadzu.com This technique has been successfully used as a cost-effective alternative to high-resolution mass spectrometry for the determination of PCDD/Fs in contaminated soil. epa.gov
Multiple Reaction Monitoring (MRM) is a specific data acquisition mode used in tandem mass spectrometry that provides exceptional selectivity and sensitivity for quantitative analysis. rsc.org In an MRM experiment, the first mass analyzer is set to transmit a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented in the collision cell. The second mass analyzer is set to monitor for specific product ions that are characteristic of the precursor ion. The transition from the precursor ion to the product ion is a highly specific signature of the target analyte.
By monitoring one or more of these specific transitions, MRM can effectively filter out background noise and interferences, leading to very low detection limits and highly accurate quantification. This high degree of specificity is particularly important when analyzing complex matrices where co-eluting compounds could interfere with the analysis. The MRM method for PCDD/Fs can be developed using optimization tools that automatically determine the optimum transitions and collision energies. shimadzu.com
Table 2: Illustrative MRM Transitions for Dichlorodibenzofuran Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| [M]+ | [M-COCl]+ | Optimized for specific instrument |
| [M]+ | Other characteristic fragment | Optimized for specific instrument |
This table provides a generalized example of MRM transitions for a dichlorodibenzofuran. Actual values would need to be determined empirically on the specific instrument used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While GC-MS and GC-MS/MS are the predominant techniques for the analysis of PCDFs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be a viable analytical tool, particularly for more polar metabolites or degradation products of this compound. An analytical method using LC-MS/MS with an atmospheric pressure chemical ionization (APCI) interface has been developed for the determination of related nitrofuran drug residues in shrimp. nih.gov LC-MS/MS is a powerful tool for quantifying target analytes in complex matrices. nih.gov The choice between GC-MS/MS and LC-MS/MS often depends on the specific properties of the analyte and the sample matrix.
High Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability is extremely useful for the unambiguous identification of this compound, especially in complex samples where isobaric interferences (compounds with the same nominal mass but different elemental compositions) may be present.
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is considered the "gold standard" for the determination of PCDD/Fs in various samples. researchgate.net EPA Method 8290A, for example, specifies the use of HRGC/HRMS for the analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans. epa.gov HRMS can distinguish between different chemical species even when they have very similar masses, which is a significant advantage over lower-resolution mass spectrometry. measurlabs.com While HRMS offers exceptional accuracy, the instrumentation is typically more expensive and requires more specialized operation compared to quadrupole mass spectrometers. nih.gov
Table 3: Summary of Mass Spectrometric Techniques for this compound Analysis
| Technique | Primary Application | Key Advantages |
| GC-MS | Routine analysis and quantification | Robust, well-established, good sensitivity with SIM |
| GC-MS/MS (MRM) | High-sensitivity and high-selectivity quantification | Excellent for trace analysis in complex matrices, reduces interferences |
| LC-MS/MS | Analysis of polar metabolites | Suitable for compounds not amenable to GC |
| HRMS | Confirmatory analysis and unambiguous identification | High mass accuracy, determination of elemental composition |
This table provides a comparative overview of the primary mass spectrometric techniques used in the analysis of this compound.
Isomer-Specific Analysis and Characterization
The analysis of this compound (2,3-DCDF) necessitates highly selective and sensitive methods to distinguish it from other polychlorinated dibenzofuran (B1670420) (PCDF) congeners. Due to the extreme toxicity of certain isomers, particularly those with chlorine substitution at the 2,3,7, and 8 positions, isomer-specific analysis is imperative. nih.gov The "gold standard" and most widely accepted method for the reliable identification and quantification of 2,3-DCDF is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). nih.govtandfonline.com
Gas chromatography (GC) is employed to separate the different PCDF isomers from each other. nih.gov Fused silica open tubular GC columns are predominantly used for this application. nih.gov The separation is based on the differential partitioning of the analytes between a stationary phase coated on the inside of the column and a mobile gas phase. The choice of the stationary phase is critical for achieving the necessary resolution. For PCDD/PCDF analysis, columns must be capable of separating the 17 most toxic 2,3,7,8-substituted congeners. epa.gov A common requirement is that the valley height resolution between 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) and its nearest eluting isomers must not be more than 25% of the taller peak. epa.gov
Following chromatographic separation, mass spectrometry (MS) provides detection and confirmation. High-resolution mass spectrometry is essential to achieve the exceptionally low detection limits required, often in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range. nih.govresearchgate.net HRMS can distinguish between ions of very similar mass-to-charge ratios, which is crucial for differentiating target analytes from matrix interferences. nih.gov For quantification, the isotope dilution technique is standard practice. nih.govnih.gov This involves adding a known amount of an isotopically labeled standard (e.g., ¹³C₁₂-2,3-DCDF) to the sample before extraction and cleanup. The ratio of the response of the native analyte to the labeled standard is used for quantification, which corrects for potential losses during sample preparation and analysis.
The characterization of 2,3-DCDF relies on meeting several identification criteria:
GC Retention Time: The retention time of the analyte must match that of a known standard within a specified window.
Mass-to-Charge Ratios: The exact masses of characteristic ions for the native and labeled compounds are monitored.
Isotope Ratio: The relative abundance of the chlorine isotope peaks (e.g., M and M+2) must fall within a certain tolerance of the theoretical ratio. nih.gov
| Parameter | Typical Specification | Purpose |
| GC Column | Fused silica capillary (e.g., DB-5) | Separation of PCDF isomers |
| Mass Spectrometer | High Resolution (≥10,000) | Selectivity and low detection limits |
| Ionization Mode | Electron Ionization (EI) | Generates characteristic molecular ions |
| Quantification | Isotope Dilution | Accuracy and precision |
| Confirmation | Retention time matching, exact mass, and isotope ratio | Unambiguous identification |
Emerging Analytical Approaches
While HRGC/HRMS remains the benchmark, research continues to focus on developing faster, more cost-effective, and higher-throughput methods for the analysis of 2,3-DCDF and other dioxin-like compounds. nih.gov
One significant development is the use of gas chromatography-tandem mass spectrometry (GC-MS/MS) , often employing a triple quadrupole (QqQ) mass spectrometer. nih.govshimadzu-webapp.eu This technique offers high selectivity and sensitivity, comparable in some cases to HRMS, but at a lower cost. nih.gov In MS/MS, a specific precursor ion for 2,3-DCDF is selected in the first quadrupole, fragmented in the second (collision cell), and then a specific product ion is monitored in the third. This multiple reaction monitoring (MRM) provides an extra dimension of selectivity, reducing matrix interference. nih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) is another powerful separation technique being applied to complex mixtures containing PCDFs. nih.gov GCxGC uses two different GC columns with orthogonal separation mechanisms. This significantly increases peak capacity and resolution, allowing for better separation of target analytes from complex sample matrices. nih.gov When coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), GCxGC-HRTOF-MS provides a highly detailed characterization of the sample.
The use of advanced high-resolution mass spectrometers, such as Orbitrap GC-MS , is also an emerging alternative to traditional magnetic sector instruments. gcms.cz Orbitrap technology offers very high resolving power and mass accuracy, meeting the stringent criteria of regulatory methods while providing flexibility for broader screening of unknown contaminants. gcms.cz
In addition to instrumental advancements, there is a trend towards more efficient and automated sample preparation. Traditional cleanup methods are often laborious and time-consuming. nih.govshimadzu-webapp.eu Newer approaches include automated multi-column cleanup systems that reduce solvent consumption and manual labor, increasing sample throughput. shimadzu-webapp.eu For example, a one-step cleanup method has been developed that simplifies the separation of PCDF congeners from soil samples before instrumental analysis. nih.gov
| Technique | Principle | Advantages |
| GC-MS/MS (QqQ) | Precursor ion selection, fragmentation, and product ion monitoring. | High selectivity, lower cost than HRMS, robust quantification. nih.gov |
| GCxGC-HRMS | Two-dimensional chromatographic separation coupled with high-resolution mass spectrometry. | Enhanced separation power, improved resolution from matrix interferences. nih.gov |
| Orbitrap GC-MS | High-resolution accurate mass (HRAM) analysis using an Orbitrap mass analyzer. | High sensitivity and mass accuracy, fulfills regulatory criteria, potential for untargeted screening. gcms.cz |
| Automated Sample Prep | Robotic systems for extraction, cleanup, and concentration. | Increased throughput, reduced solvent use, improved reproducibility. shimadzu-webapp.eu |
Environmental Fate and Transport of 2,3 Dichlorodibenzofuran
Persistence in Environmental Compartments
2,3-Dichlorodibenzofuran exhibits a marked resistance to degradation, contributing to its persistence in various environmental matrices, including soil, water, and air. This persistence is a result of its inherent chemical stability and its limited susceptibility to breakdown processes.
Transport Processes
The movement of this compound through the environment is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment.
Due to its semi-volatile nature, this compound can be subject to long-range atmospheric transport. It can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. The partitioning between these two phases is influenced by temperature and the concentration of atmospheric particles. In the vapor phase, it can be transported over long distances by wind currents. Removal from the atmosphere occurs through wet deposition (scavenging by rain, snow, and fog) and dry deposition (gravitational settling of particulate matter). These deposition processes lead to the contamination of terrestrial and aquatic ecosystems far from the original source of emission.
In aquatic environments, the transport of this compound is largely influenced by its low water solubility and high affinity for organic matter. A significant portion of the compound in aquatic systems is expected to be associated with suspended particulate matter and sediment. Dissolved this compound can be transported by water currents, while particle-bound forms will move with the flow of suspended solids and eventually settle into the sediment. The partitioning between the dissolved and particulate phases is a critical factor in its aquatic fate and is described by the partition coefficient.
The mobility of this compound in soil and sediment is generally low due to its strong tendency to adsorb to organic matter and soil particles. This limited mobility means that the compound is likely to remain in the upper layers of soil and sediment, with a lower potential for leaching into groundwater.
The primary mechanism controlling the mobility of this compound in soil and sediment is adsorption. This process is largely driven by hydrophobic interactions between the nonpolar this compound molecule and the organic carbon fraction of soil and sediment. The strength of this adsorption is quantified by the organic carbon-normalized soil adsorption coefficient (Koc). A high Koc value indicates strong adsorption and low mobility. While specific experimentally determined Koc values for this compound are not widely available, its chemical structure suggests a high affinity for organic carbon, leading to significant partitioning onto soil and sediment particles. This strong adsorption limits its bioavailability and movement in the subsurface environment.
Soil and Sediment Mobility
Volatilization Dynamics of this compound
The volatilization of this compound from environmental compartments such as soil and water is a critical process governing its atmospheric transport and eventual fate. This dynamic process is fundamentally influenced by the compound's physicochemical properties, particularly its vapor pressure and Henry's Law constant, and is significantly modulated by prevailing environmental conditions.
Influence of Temperature and Environmental Conditions
The rate of volatilization of this compound is intricately linked to temperature and a variety of environmental factors, including soil type, moisture content, and air movement. An increase in ambient temperature directly elevates the vapor pressure of the compound, thereby increasing its tendency to transition from a liquid or sorbed state to the gaseous phase. This relationship is a key determinant of the atmospheric concentration of this compound.
Environmental fate models for polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs) have been developed to simulate their distribution and transformation in the environment. These models incorporate the influence of temperature on key physical and chemical properties to predict the movement of these compounds between air, water, soil, and sediment. nih.gov Such models highlight that the major mass fluxes of these compounds are often from emission sources to soil and water through deposition, with subsequent degradation occurring primarily in soil and sediment. nih.gov
The volatilization from soil is a more complex process, influenced by soil composition, organic matter content, and moisture. The presence of water in soil can significantly impact the volatilization of hydrophobic compounds like this compound. Water molecules can compete with the compound for adsorption sites on soil particles, leading to an increased concentration in the soil pore water and a subsequent increase in volatilization. Conversely, in very dry soils, strong adsorption to soil organic matter can reduce the volatilization rate.
While specific experimental data on the volatilization rates of this compound under varying environmental conditions are scarce, the principles governing the behavior of similar semivolatile organic compounds provide a framework for understanding its environmental dynamics. The enthalpy of vaporization is another crucial parameter that dictates the temperature dependence of vapor pressure. nih.gov For many semivolatile organic compounds, this can be estimated from their vapor pressure at a known temperature. nih.gov
The following table summarizes the key physicochemical properties that influence the volatilization of this compound and their expected dependence on temperature.
| Physicochemical Property | Relationship with Temperature | Impact on Volatilization |
| Vapor Pressure | Increases with increasing temperature. uomus.edu.iq | Higher vapor pressure leads to a higher rate of volatilization. |
| Henry's Law Constant (H) | Generally increases with increasing temperature for most organic compounds. wikipedia.orgwolfram.comtul.cz | A higher H value indicates a greater tendency to partition from water to air, thus increasing volatilization from water bodies. |
| Enthalpy of Vaporization (ΔHvap) | A measure of the energy required for vaporization; determines the sensitivity of vapor pressure to temperature changes. nih.govresearchgate.net | A higher ΔHvap results in a more significant increase in vapor pressure for a given temperature rise. |
| Soil Adsorption (Koc) | Can be influenced by temperature, though the relationship is complex and can vary with soil type. | Increased temperature can sometimes decrease adsorption, making the compound more available for volatilization. |
Table 1: Influence of Temperature on Physicochemical Properties Governing Volatilization
It is important to note that while these general principles apply, the actual volatilization rates of this compound in the environment will be the result of the complex interplay of these factors. Detailed, compound-specific experimental studies are necessary to accurately quantify these dynamics.
Degradation and Remediation Technologies for 2,3 Dichlorodibenzofuran
Biological Degradation Processes
Biological degradation relies on the metabolic capabilities of living organisms, primarily microorganisms, to transform or mineralize hazardous compounds into less harmful substances. Bacteria, in particular, have demonstrated significant potential for the breakdown of dibenzofurans and their chlorinated derivatives.
Several bacterial strains have been identified that can degrade dibenzofuran (B1670420) and some of its chlorinated congeners. oup.com For instance, carbazole-degrading bacteria like Pseudomonas resinovorans strain CA10 have been shown to enhance the degradation of the closely related compound 2,3-dichlorodibenzo-p-dioxin (2,3-DCDD) in soil. nih.gov Similarly, strain HL7 has demonstrated the ability to completely degrade 2,3-DCDD within 8 hours of incubation. oup.com The biodegradation of these compounds is typically initiated through aerobic pathways involving oxidative enzymes.
Under aerobic conditions, bacteria employ oxygen-dependent enzymatic reactions to break down the stable aromatic structure of 2,3-Dichlorodibenzofuran. The initial step in the aerobic catabolism of dibenzofurans involves the introduction of two oxygen atoms into the aromatic ring system, a reaction catalyzed by dioxygenase enzymes. This initial attack can occur at either the lateral or angular positions of the molecule, leading to two distinct major degradation routes. researchgate.net
Angular dioxygenation is a well-documented pathway for the degradation of dibenzofuran and its chlorinated derivatives. nih.govnih.gov This process is initiated by an enzymatic attack on the carbon atoms adjacent to the ether bridge (positions 4 and 4a). ethz.ch This reaction yields an unstable hemiacetal which spontaneously rearomatizes to form 2,2',3-trihydroxybiphenyl. nih.govnih.gov
Research on the degradation of chlorinated congeners by bacteria possessing angular dioxygenases has provided significant insights. A study involving Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 investigated the degradation of several chlorinated dibenzofurans and dibenzo-p-dioxins. nih.gov The results indicated that for the structurally similar compound 2,3-dichlorodibenzo-p-dioxin (2,3-DCDD), the angular dioxygenation catalyzed by enzymes from both strains occurred primarily on the non-substituted aromatic ring. nih.gov This attack leads to the formation of 4,5-dichlorocatechol, indicating a specific regioselectivity of the enzymes involved. nih.gov
| Substrate | Bacterial Strain | Metabolite Detected |
|---|---|---|
| 2-Chlorodibenzo-p-dioxin (2-CDD) | Terrabacter sp. DBF63 | 4-Chlorocatechol |
| 2-Chlorodibenzo-p-dioxin (2-CDD) | Pseudomonas sp. CA10 | 4-Chlorocatechol |
| 2,3-Dichlorodibenzo-p-dioxin (2,3-DCDD) | Terrabacter sp. DBF63 | 4,5-Dichlorocatechol |
| 2,3-Dichlorodibenzo-p-dioxin (2,3-DCDD) | Pseudomonas sp. CA10 | 4,5-Dichlorocatechol |
The key to microbial degradation of persistent organic pollutants lies in the specific enzymes that these organisms produce. Several microbial enzymes, including dioxygenases, dehalogenases, and hydrolases, are directly involved in the biodegradation process. frontiersin.org For chlorinated compounds like this compound, the initial oxygenation step is critical and is catalyzed by a class of enzymes known as dioxygenases.
Dioxygenases are multicomponent enzyme systems that catalyze the incorporation of both atoms of molecular oxygen into their substrate. oup.com In the context of dibenzofuran degradation, angular dioxygenases are particularly important. nih.gov These enzymes belong to the Rieske non-heme iron oxygenase family. researchgate.net Two of the most well-characterized angular dioxygenases capable of acting on dibenzofuran and its derivatives are Dibenzofuran 4,4a-dioxygenase and Carbazole 1,9a-dioxygenase. nih.gov
Dibenzofuran Dioxygenase (DFDO): The dibenzofuran 4,4a-dioxygenase system, purified from Sphingomonas sp. strain RW1 and also found in Terrabacter sp. strain DBF63, is a three-component enzyme. nih.govnih.govuni-konstanz.de It consists of a reductase, a ferredoxin, and a terminal oxygenase component. nih.govuni-konstanz.de This enzyme system catalyzes the angular dioxygenation of dibenzofuran at the 4 and 4a positions to produce 2,2',3-trihydroxybiphenyl. nih.gov DFDO has been shown to act on chlorinated substrates; for instance, it attacks the non-substituted aromatic nucleus of 2,3-DCDD. nih.gov
Carbazole Dioxygenase (CARDO): Carbazole 1,9a-dioxygenase, from the carbazole-utilizing Pseudomonas sp. strain CA10, is another three-component angular dioxygenase. nih.govnih.gov It is composed of a terminal oxygenase (CarAa), a ferredoxin (CarAc), and a ferredoxin reductase (CarAd). nih.gov CARDO exhibits a broad substrate specificity and can catalyze the angular dioxygenation of carbazole, dibenzofuran, and dibenzo-p-dioxin. nih.gov Its activity on chlorinated compounds has been demonstrated, where it, like DFDO, attacks the non-substituted aromatic ring of 2,3-DCDD. nih.gov The versatility of CARDO makes it a promising candidate for bioremediation applications involving a variety of aromatic pollutants. nih.gov
| Enzyme System | Source Organism (Example) | Components | Reaction Catalyzed | Action on Chlorinated Congeners |
|---|---|---|---|---|
| Dibenzofuran 4,4a-dioxygenase (DFDO) | Sphingomonas sp. RW1 | Reductase, Ferredoxin, Terminal Oxygenase | Angular dioxygenation of dibenzofuran to 2,2',3-trihydroxybiphenyl nih.govuni-konstanz.de | Attacks the non-substituted ring of 2,3-DCDD nih.gov |
| Carbazole 1,9a-dioxygenase (CARDO) | Pseudomonas sp. CA10 | Terminal Oxygenase, Ferredoxin, Ferredoxin Reductase | Angular dioxygenation of carbazole, dibenzofuran, and dibenzo-p-dioxin nih.gov | Attacks the non-substituted ring of 2,3-DCDD nih.gov |
Microbial Biodegradation
Enzymes Involved in Biodegradation
Extradiol Dioxygenase and Meta-Cleavage Compound Hydrolase
The biodegradation of this compound often involves the action of extradiol dioxygenases and meta-cleavage compound hydrolases. These enzymes play a crucial role in the ring-cleavage of aromatic compounds. Extradiol dioxygenases, also known as meta-cleavage dioxygenases, catalyze the cleavage of the aromatic ring between a hydroxylated carbon and an adjacent non-hydroxylated carbon. This is a key step in the degradation pathway of many aromatic pollutants.
In the context of chlorinated dibenzofurans, bacterial strains like Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 possess the genetic machinery for these enzymatic activities. nih.gov The expression of genes for extradiol dioxygenase (dbfB) and meta-cleavage compound hydrolase (dbfC) from strain DBF63 in E. coli has been shown to biodegrade 2,2′,3-trihydroxybiphenyl to salicylic acid. nih.gov Similarly, Pseudomonas sp. strain CA10 has genes encoding for an extradiol dioxygenase (carBaBb) and a meta-cleavage compound hydrolase (carC). nih.gov
While these enzyme systems are effective for some chlorinated compounds, their efficacy can be limited with more complex chlorinated structures. For instance, while the enzymes from both Terrabacter sp. DBF63 and Pseudomonas sp. CA10 could convert 2-chlorodibenzofuran to 5-chlorosalicylic acid, they were not effective in converting other tested chlorinated substrates to their corresponding chlorosalicylic acids or chlorocatechols. nih.gov It is suggested that while the extradiol dioxygenase (DbfB) from strain DBF63 could catalyze the meta-cleavage of chlorinated trihydroxydiphenyl ether, the subsequent hydrolase (DbfC) might not efficiently hydrolyze the resulting meta-cleavage compound. nih.gov
Laccases from Ligninolytic Fungi
Ligninolytic fungi, particularly white-rot fungi, produce extracellular enzymes called laccases that have significant potential for the degradation of persistent organic pollutants. nih.govvu.nl Laccases are multi-copper oxidases that can oxidize a wide range of aromatic compounds, including chlorinated phenols. nih.govresearchgate.net These enzymes are known for their low substrate specificity, which makes them effective against a variety of environmental contaminants. nih.govvu.nlsemanticscholar.org
The degradation of highly toxic compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), a compound structurally related to this compound, has been demonstrated using laccases from the white-rot fungus Rigidoporus sp. FMD21. vu.nl This suggests a potential pathway for the degradation of this compound as well. The enzymatic process can lead to the cleavage of the diaryl ether bond, a critical step in breaking down the molecule. vu.nl Research has shown that crude enzyme extracts rich in laccase, as well as purified laccase isoforms, can effectively degrade these types of chlorinated compounds. vu.nl
Cytochrome P450 Systems
Cytochrome P450 (CYP) enzyme systems are a large and diverse group of monooxygenases that play a central role in the metabolism of a wide variety of xenobiotic compounds. bohrium.comnih.gov In the context of environmental pollutants, these enzymes are involved in Phase I metabolism, which typically involves oxidation, reduction, and hydrolysis reactions to make compounds more water-soluble and easier to excrete. nih.gov
The metabolism of chlorinated aromatic compounds by cytochrome P450 systems has been documented. For example, human cytochrome P450 3A4 has been shown to metabolize 2,4-dichlorophenol, a related chlorinated aromatic compound. nih.gov The process involves the oxidation of the substrate, leading to the formation of metabolites such as 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone. nih.gov This demonstrates the potential of CYP systems to initiate the degradation of chlorinated aromatic structures like this compound. These enzyme systems are not only found in mammals but are also present in microorganisms, where they can contribute to the detoxification of environmental pollutants. mdpi.com
Role of Specific Microbial Strains (e.g., Terrabacter sp., Pseudomonas sp., Sphingomonas sp., Ralstonia sp.)
Several bacterial genera have been identified for their ability to degrade dibenzofurans and their chlorinated derivatives.
Terrabacter sp. : Terrabacter sp. strain DBF63, a gram-positive bacterium, can utilize dibenzofuran as a sole source of carbon and energy and can cometabolize chlorinated dioxins and dibenzofurans. nih.govnih.gov This strain has demonstrated the ability to degrade mono- to dichlorinated dibenzofurans more effectively than their dioxin counterparts in soil slurry systems. nih.gov For instance, in a 5-day incubation, strain DBF63 degraded approximately 32% of this compound. nih.gov
Pseudomonas sp. : Various Pseudomonas species are known for their metabolic versatility and their ability to degrade a wide range of organic compounds, including hydrocarbons and chlorinated aromatics. ijpab.comnih.govfrontiersin.org Pseudomonas sp. strain CA10, a carbazole-utilizing bacterium, has been shown to co-oxidize chlorinated dibenzofurans. nih.gov In concert with other bacteria like Sphingomonas, Pseudomonas can play a role in the complete mineralization of chlorinated dibenzofurans by degrading intermediate products like chlorosalicylates. nih.gov
Sphingomonas sp. : Sphingomonas sp. strain RW1 is capable of mineralizing dibenzofuran and dibenzo-p-dioxin and can also degrade several mono- and dichlorinated derivatives of these compounds. researchgate.net The degradation often proceeds through an initial dioxygenolytic attack on either the substituted or non-substituted aromatic ring, leading to the formation of corresponding salicylates and catechols. researchgate.net In synergistic relationships, such as with Pseudomonas sp. RW10, Sphingomonas sp. RW16 can cometabolize monochlorodibenzofurans, producing chlorosalicylates that are then mineralized by the Pseudomonas strain. nih.gov
Ralstonia sp. : Members of the genus Ralstonia have also been implicated in the degradation of aromatic compounds. researchgate.netnih.govnih.gov For instance, Ralstonia sp. strain SBUG 290, when grown on biphenyl, can co-oxidize dibenzofuran through a lateral dioxygenation pathway, producing intermediates that are further degraded. nih.gov While not specifically documented for this compound, the metabolic capabilities of Ralstonia species towards similar compounds suggest their potential role in its bioremediation. researchgate.net
Table 1: Degradation of this compound and Related Compounds by Specific Microbial Strains
| Microbial Strain | Compound | Degradation/Transformation | Key Findings |
|---|---|---|---|
| Terrabacter sp. DBF63 | This compound | ~32% degradation in 5 days | More effective at degrading dichlorinated dibenzofurans than dioxins. nih.gov |
| Pseudomonas sp. CA10 | 2-Chlorodibenzofuran | Conversion to 5-chlorosalicylic acid | Possesses angular dioxygenase, extradiol dioxygenase, and meta-cleavage compound hydrolase. nih.gov |
| Sphingomonas sp. RW1 | Dichlorinated dibenzofurans | Degradation to dichlorinated salicylates | Initial dioxygenolytic attack on either aromatic nucleus. researchgate.net |
| Ralstonia sp. SBUG 290 | Dibenzofuran | Co-oxidation to salicylic acid | Utilizes a lateral dioxygenation pathway. nih.gov |
Metabolite Identification in Biodegradation Pathways
The elucidation of biodegradation pathways relies heavily on the identification of intermediate metabolites. For chlorinated dibenzofurans, the initial enzymatic attack often dictates the subsequent metabolites.
A common pathway involves the angular dioxygenation of the dibenzofuran molecule. For example, the degradation of 2-chlorodibenzofuran by Sphingomonas sp. RW16 and Pseudomonas sp. CA10 proceeds via an attack on the unchlorinated ring to produce 5-chlorosalicylate. nih.govnih.gov This indicates a specific regioselectivity of the initial dioxygenase enzyme.
In the case of Sphingomonas sp. RW1, the degradation of mono- and dichlorinated dibenzofurans leads to the formation of the corresponding mono- and dichlorinated salicylates. researchgate.net This suggests that the chlorine substituents are retained on the aromatic ring during the initial stages of degradation.
Further downstream, these chlorinated salicylates can be mineralized. For instance, Pseudomonas sp. RW10 can mineralize chlorosalicylates produced by Sphingomonas sp. RW16 via a pathway involving 4-chlorocatechol. nih.gov
The study of metabolites also reveals alternative degradation routes. An initial dioxygenation on the chlorinated ring of monochlorodibenzofurans could lead to the formation of salicylate and chlorinated hydroxypentadienoates. nih.gov The fate of these chlorinated aliphatic compounds is crucial as they can potentially lead to unproductive catabolism. nih.gov
Table 2: Identified Metabolites in the Biodegradation of Chlorinated Dibenzofurans
| Parent Compound | Microbial Strain(s) | Key Metabolite(s) | Reference(s) |
|---|---|---|---|
| 2-Chlorodibenzofuran | Sphingomonas sp. RW16 / Pseudomonas sp. CA10 | 5-Chlorosalicylate | nih.govnih.gov |
| 3-Chlorodibenzofuran | Sphingomonas sp. RW16 | 4-Chlorosalicylate | researchgate.net |
| Monochlorodibenzofurans | Sphingomonas sp. RW1 | Monochlorinated salicylates | researchgate.net |
| Dichlorodibenzofurans | Sphingomonas sp. RW1 | Dichlorinated salicylates | researchgate.net |
| Chlorosalicylates | Pseudomonas sp. RW10 | 4-Chlorocatechol | nih.gov |
Enzymatic Degradation Mechanisms
The enzymatic degradation of this compound is a complex process involving a cascade of specific enzymes. The initial and rate-limiting step is often the cleavage of the stable aromatic ring structure.
Enzyme Specificity and Hydrolytic Activity
The specificity of the enzymes involved is a critical factor determining the efficiency of degradation. Dioxygenases, which catalyze the initial attack on the aromatic ring, exhibit substrate specificity that can be influenced by the position and number of chlorine substituents. For example, some dioxygenases preferentially attack the unsubstituted ring of a chlorinated aromatic compound. nih.gov
Following ring cleavage, hydrolases play a vital role in further breaking down the aliphatic intermediates. The activity of these hydrolases is also substrate-specific. In some cases, the meta-cleavage compound hydrolase may not be able to efficiently act on the chlorinated meta-cleavage products, leading to an accumulation of these intermediates and hindering the complete mineralization of the parent compound. nih.gov
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, key abiotic pathways include photochemical transformation and thermal decomposition.
Photochemical Transformation
Photochemical transformation, or photolysis, is the degradation of a compound by light. This process can occur directly, through the absorption of light by the contaminant itself, or indirectly, through reactions with photochemically generated reactive species.
Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. For polychlorinated dibenzofurans (PCDFs) like this compound, the primary mechanism of direct photolysis is dechlorination, where chlorine atoms are sequentially removed from the aromatic structure. Studies on various PCDF congeners have shown that the rate of direct photolysis can be influenced by the environmental matrix. For instance, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) was found to be significantly faster in natural lake water compared to distilled water, a phenomenon attributed to the presence of natural sensitizers in the lake water that facilitate the reaction.
In general, the direct photolysis rate for PCDFs is observed to be faster than that for polychlorinated dibenzo-p-dioxins (PCDDs). The process involves the cleavage of the C-Cl bond, leading to less chlorinated and generally less toxic products.
Indirect photolysis is an advanced oxidation process (AOP) that utilizes highly reactive species to degrade contaminants. A common and effective method involves the generation of hydroxyl radicals (•OH) through the ultraviolet (UV) irradiation of hydrogen peroxide (H₂O₂).
The mechanism involves the cleavage of the H₂O₂ molecule by UV light to produce two hydroxyl radicals. These radicals are powerful, non-selective oxidizing agents that can attack a wide range of recalcitrant organic compounds, including this compound. The reaction with hydroxyl radicals can lead to the complete mineralization of the organic contaminant into carbon dioxide, water, and inorganic salts. The UV/H₂O₂ process offers several advantages, including the absence of sludge formation and the complete miscibility of H₂O₂ in water, making it a homogeneous and efficient reaction system.
| Process | Mechanism | Key Reactant | Primary Transformation | Influencing Factors |
|---|---|---|---|---|
| Direct Photolysis | Direct absorption of UV light by the PCDF molecule. | UV Light | Reductive Dechlorination | Presence of natural sensitizers, water matrix. |
| Indirect Photolysis (UV/H₂O₂) | Attack by highly reactive hydroxyl radicals. | Hydroxyl Radicals (•OH) | Oxidation and Mineralization | H₂O₂ concentration, UV intensity, pH. |
Thermal Decomposition and Dechlorination
Thermal treatment is a robust method for the decomposition of persistent organic pollutants like this compound. High temperatures are employed to break down the chemical structure of the compound, primarily through decomposition and dechlorination.
Thermal remediation of soils contaminated with PCDD/Fs has demonstrated high removal efficiencies. nih.gov Treatment at temperatures between 750°C and 850°C can achieve over 99.99% removal of PCDD/Fs from soil. nih.gov The primary decomposition pathway at these temperatures involves the removal of chlorine atoms (dechlorination) and the breakdown of the furan ring structure. tandfonline.com Studies on the pyrolysis of dibenzofuran, the parent compound, show that decomposition involves the cleavage of the C-O bond and ipso-additions of radicals to the aromatic rings. dioxin20xx.org
It is important to note that under certain thermal conditions (e.g., 450°C in the presence of oxygen), there is a potential for PCDF formation from polychlorinated biphenyls (PCBs) present in the contaminated matrix. nih.gov However, at sufficiently high temperatures, such as those used in thermal desorption and incineration, the decomposition of all PCDD/Fs is nearly complete. tandfonline.com
| Temperature Range | Observed Effect on PCDFs | Primary Process |
|---|---|---|
| 200 - 370°C | Formation and increase in concentration of lower-chlorinated PCDFs. tandfonline.com | Dechlorination of higher-chlorinated congeners. tandfonline.com |
| > 350°C | Strong decrease in concentration of all PCDF congeners. tandfonline.com | Decomposition. tandfonline.com |
| 470°C | Decomposition is almost complete. tandfonline.com | Decomposition. tandfonline.com |
| 750 - 850°C | >99.99% removal from contaminated soil. nih.gov | Decomposition and Mineralization. nih.gov |
Environmental Remediation Technologies
Environmental remediation technologies are employed to remove or neutralize contaminants from soil and groundwater. For compounds like this compound, in situ technologies are often preferred as they treat the contamination in place, minimizing disturbance and cost.
In Situ Remediation Approaches
In situ remediation involves treating contaminated media directly in the subsurface. This approach avoids the need for excavation and transport of contaminated soil or water. Key in situ strategies applicable to chlorinated compounds include enhancing biological degradation and applying chemical oxidants.
Enhanced In Situ Bioremediation: This technology aims to stimulate indigenous microorganisms to degrade contaminants. For chlorinated compounds like this compound, anaerobic reductive dechlorination is a key pathway. This process involves the addition of an electron donor (an organic substrate) to the subsurface, which creates anaerobic conditions and provides a source of hydrogen. frtr.gov Specific bacteria then use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. While microbial populations capable of dechlorinating highly chlorinated compounds are relatively common, the complete degradation to harmless end products can sometimes be limited by the absence of specific microbial strains. frtr.gov
In Situ Chemical Oxidation (ISCO): ISCO is a technology that introduces strong chemical oxidants into the subsurface to destroy contaminants. This method is particularly effective for biorecalcitrant organic compounds. Common oxidants include permanganate, ozone, and Fenton's reagent (hydrogen peroxide and an iron catalyst). These oxidants can rapidly and completely destroy chlorinated organics, or partially degrade them, making them more amenable to subsequent biological treatment. ISCO can be implemented with relatively simple equipment and can achieve rapid cleanup, making it a viable option for source zone treatment.
| Technology | Mechanism | Primary Application | Advantages | Limitations |
|---|---|---|---|---|
| Enhanced In Situ Bioremediation | Stimulation of microbial reductive dechlorination. frtr.gov | Chlorinated solvents and other organic contaminants. | Cost-effective, utilizes natural processes. | Can be slow, may result in accumulation of toxic intermediates ("stalling"). frtr.gov |
| In Situ Chemical Oxidation (ISCO) | Chemical destruction of contaminants by strong oxidants. | Wide range of recalcitrant organics, source zone treatment. | Rapid and extensive degradation. | Potential for non-specific reactions, requires careful handling of chemicals. |
Bioremediation (e.g., Micro-gas Injections)
Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. Research has identified specific bacterial strains capable of degrading dichlorodibenzofurans.
Terrabacter sp. strain DBF63 has demonstrated the ability to degrade various chlorinated dibenzofurans. In a soil slurry system, this strain achieved a 32% degradation of this compound over a five-day incubation period. nih.gov The degradation rates for other related compounds by the same strain under similar conditions were also notable, with 2-chlorodibenzofuran (2-CIDF) and 2,8-dichlorodibenzofuran (2,8-Cl2DF) showing degradation of approximately 89% and 78%, respectively. nih.gov
Another promising microorganism, Sphingomonas sp. strain RW1, has been shown to degrade several mono- and dichlorinated dibenzofurans. nih.govresearchgate.net While specific degradation rates for this compound by this strain are not detailed in the available literature, its ability to co-oxidize various chlorinated dibenzofurans and dibenzo-p-dioxins highlights its potential for bioremediation applications. nih.govconsensus.app
Micro-gas injections, a technique that involves introducing gases like oxygen or methane into the subsurface, can enhance the activity of these degrading microorganisms by providing necessary electron acceptors or donors.
| Compound | Bacterial Strain | Degradation Rate (%) | Incubation Period (days) |
| This compound | Terrabacter sp. strain DBF63 | 32 | 5 |
| 2-Chlorodibenzofuran | Terrabacter sp. strain DBF63 | 89 | 5 |
| 2,8-Dichlorodibenzofuran | Terrabacter sp. strain DBF63 | 78 | 5 |
In Situ Chemical Oxidation and Reduction
In situ chemical oxidation (ISCO) and in situ chemical reduction (ISCR) are remediation techniques that involve injecting chemical oxidants or reductants into the subsurface to destroy or transform contaminants.
In Situ Chemical Oxidation (ISCO): This process uses strong oxidants like permanganate, persulfate, or Fenton's reagent to break down organic contaminants. wikipedia.org While ISCO is effective for a range of organic compounds, including chlorinated solvents, its specific efficacy for this compound is not well-documented in publicly available research. wikipedia.org However, studies on the electrochemical oxidation of waters polluted with pharmaceuticals have noted the potential for the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) as by-products, emphasizing the need for careful selection of oxidation processes and operating variables. nih.gov One study on the chemical degradation of PCDD/Fs in contaminated sediment found that persulfate treatment resulted in a 65% decrease in the total toxicity of the system. researchgate.net
In Situ Chemical Reduction (ISCR): ISCR employs reductants such as zero-valent iron (ZVI) to degrade chlorinated organic compounds. tersusenv.com This technology is particularly effective for highly chlorinated compounds. Research on the application of ISCR for polychlorinated biphenyls (PCBs), which are structurally similar to PCDFs, has shown promising results. For instance, studies using nanoparticle bimetallic metals (Fe and Mg) have achieved a 56% reduction in the average concentration of PCBs in soil. researchgate.net The application of sulfide-modified zero-valent iron has also demonstrated higher contaminant removal efficacy for chlorinated compounds compared to unmodified ZVI. tersusenv.com
In Situ Thermal Treatment
In situ thermal treatment technologies utilize heat to mobilize and destroy contaminants in the subsurface. In Situ Thermal Desorption (ISTD) is a key technology in this category. ISTD involves heating the soil to temperatures that vaporize contaminants, which are then extracted and treated at the surface. clu-in.org
Case studies have demonstrated the high efficiency of ISTD for the remediation of soils contaminated with persistent organic pollutants, including PCDD/Fs. At the Missouri Electric Works (MEW) Superfund site, ISTD treatment of PCB-contaminated soil also targeted dioxins and furans. Post-treatment soil samples showed PCDD/F toxic equivalency (TEQ) levels reduced to an average of 0.003 parts per billion (ppb), which is below the background level for uncontaminated soil in North America. clu-in.org Another case study at a former wood treatment facility showed that ISTD reduced the mean TEQ concentrations of PCDD/PCDFs in soil from 0.018 mg/kg to 0.00011 mg/kg.
| Site | Initial PCDD/F TEQ Concentration | Final PCDD/F TEQ Concentration |
| Missouri Electric Works (MEW) Superfund Site | Not specified | Average of 0.003 ppb |
| Former Wood Treatment Facility | 0.018 mg/kg | 0.00011 mg/kg |
Activated Carbon (AC)-Based Amendments
Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic contaminants. In situ applications involve injecting a slurry of activated carbon into the contaminated zone to bind pollutants and reduce their bioavailability.
Research on the adsorption of PCDD/Fs from a hexane solution onto commercial activated carbon has shown very high removal efficiencies, with 99.7% to 99.8% for PCDFs. nih.gov The study indicated that the adsorption followed a linear Henry isotherm, suggesting a direct proportionality between the concentration of the contaminant in the solution and the amount adsorbed on the carbon at equilibrium. nih.gov While this study was not conducted in a soil matrix, it demonstrates the strong affinity of activated carbon for PCDFs.
Nanoscale Materials for Contaminant Removal
The use of nanoscale materials in remediation is an emerging field with significant potential. The unique properties of nanoparticles, such as their high surface-area-to-volume ratio, can lead to enhanced reactivity and catalytic activity.
Photocatalytic degradation using semiconductor nanoparticles like titanium dioxide (TiO2) and zinc oxide (ZnO) has been investigated for the destruction of PCDD/Fs. nih.govmdpi.com Under UV or solar light irradiation, these materials generate highly reactive hydroxyl radicals that can break down organic pollutants. nih.gov Studies have shown that the rate of photocatalytic degradation of PCDD/Fs is influenced by the number of chlorine atoms, with less chlorinated congeners degrading more slowly in some cases. researchgate.net One study found that the photocatalytic degradation of various PCDDs on a TiO2 film followed first-order reaction kinetics. researchgate.net Another study utilizing a coupled ZnO/SnO2 catalyst under UV irradiation also demonstrated the degradation of hexachlorodibenzo-p-dioxin (HxCDD) and octachlorodibenzo-p-dioxin (OCDD). nih.gov
Ex Situ Remediation Approaches
Ex situ remediation involves the excavation of contaminated material for treatment at another location, either on-site or off-site.
Thermal Desorption and Incineration
Thermal Desorption: This technology is similar to in situ thermal desorption but is applied to excavated soil. The process involves heating the soil in a controlled chamber to volatilize contaminants, which are then collected and treated. Thermal desorption is particularly effective for semi-volatile organic compounds like PCDFs.
Incineration: Incineration is a high-temperature destruction technology that can achieve very high destruction and removal efficiencies (DREs) for hazardous organic wastes. For PCDD/Fs, incineration at temperatures above 1200°C is considered one of the most effective destruction methods. clu-in.org Studies on hazardous waste incinerators have shown that DREs of 99.9999% can be achieved for persistent organic pollutants. acpo.org.br The performance of an incinerator is dependent on factors such as temperature, residence time, and the efficiency of air pollution control devices. uni-konstanz.desemanticscholar.org Research has shown that facilities with robust air pollution control systems, including activated carbon injection, can significantly reduce the emission of PCDD/Fs. mdpi.com
| Technology | Typical Operating Temperature (°C) | Destruction and Removal Efficiency (DRE) |
| Thermal Desorption | Varies depending on contaminant | High, but specific data for 2,3-DCDD is limited |
| Incineration | > 1200 | > 99.9999% for many POPs |
Combined Remediation Strategies
The remediation of persistent organic pollutants like this compound (2,3-DCDF) often requires more robust approaches than single-technology applications. Combined remediation strategies, or "treatment trains," leverage the synergistic effects of multiple technologies to enhance degradation efficiency, manage different contaminant phases, and reduce treatment time. These strategies are particularly effective for complex sites where contaminant concentrations and matrix properties vary.
Several combined strategies have shown significant potential for treating soils and groundwater contaminated with chlorinated compounds, including PCDFs.
Sequential Chemical Oxidation and Bioremediation
This approach involves an initial in-situ chemical oxidation (ISCO) step followed by enhanced bioremediation.
Research Findings : Studies on polycyclic aromatic hydrocarbons (PAHs) and other chlorinated compounds have demonstrated that while ISCO can rapidly decrease high contaminant concentrations, a subsequent biological polishing step is often necessary to reach stringent cleanup goals. nih.govgnest.org The initial oxidation reduces the toxicity of the soil, creating a more favorable environment for the microbial communities to thrive and complete the degradation process. researchgate.net Careful management of oxidant dosage is critical, as excessive application can sterilize the soil, while insufficient application may not achieve the desired increase in bioavailability. nih.gov
Sequential Anaerobic-Aerobic Bioremediation
For chlorinated compounds like 2,3-DCDF, a sequential anaerobic and aerobic biological treatment is a highly promising strategy. frtr.gov This is based on the different degradation capabilities of microbial communities under varying redox conditions.
Mechanism : The process begins with an anaerobic phase. Under these conditions, organohalide-respiring bacteria, such as some species of Dehalococcoides, can utilize the chlorinated furan as an electron acceptor, progressively removing chlorine atoms through a process called reductive dechlorination. clu-in.org This step is critical as it transforms the more highly chlorinated (and often more toxic and recalcitrant) congeners into less chlorinated forms. The subsequent aerobic phase introduces oxygen, stimulating different microbial populations. These aerobic bacteria can then utilize the less chlorinated furan intermediates as a carbon and energy source, breaking the aromatic rings and potentially leading to complete mineralization to carbon dioxide and water. mdpi.com
Research Findings : Research on the closely related and highly toxic compound 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) has validated this sequential approach. In a study using enriched microorganisms from a contaminated site, a 17-week anaerobic incubation followed by a 6-week aerobic phase resulted in a maximum TCDD removal efficiency of approximately 60%. nih.govresearchgate.net The addition of carboxymethylcellulose (CMC) coated nanoscale zero-valent iron (nZVI) was found to enhance dioxin removal by preventing direct contact between the nZVI and bacterial cells and by slowly releasing hydrogen required for the dechlorination process. nih.govresearchgate.net
Interactive Table: Example of Sequential Anaerobic-Aerobic Biodegradation of Dioxin
| Treatment | Anaerobic Phase Duration (weeks) | Aerobic Phase Duration (weeks) | Key Additives | Maximum Removal Efficiency (%) | Reference |
| Bio-treatment 1 | 17 | 6 | Enriched Microorganisms | ~60% | nih.govresearchgate.net |
| Bio-treatment 2 | 17 | 6 | Enriched Microorganisms + CMC-nZVI | >60% (Enhanced) | nih.govresearchgate.net |
| Bio-treatment 3 | 17 | 6 | Enriched Microorganisms + Surfactant (Tween-80) | <60% (Inhibited) | nih.govresearchgate.net |
This table is based on data from a study on 2,3,7,8-TCDD and is illustrative of the potential effectiveness of sequential bioremediation for similar compounds like 2,3-DCDF.
Sorption-Enhanced Bioremediation
This strategy combines physical adsorption with biological degradation to manage contaminant bioavailability and migration.
Mechanism : Sorbent materials, most commonly activated carbon, are introduced into the contaminated soil or groundwater. nih.gov The activated carbon has a high affinity for organic compounds like 2,3-DCDF and rapidly adsorbs them from the surrounding media, effectively immobilizing the contaminant and reducing its immediate risk and migration potential. mdpi.com Over time, the sorbent particles become colonized by microorganisms. A slow desorption of the contaminant from the carbon matrix to the aqueous phase occurs, making it available to the attached microbial consortia for degradation. This process essentially creates a micro-environment where the contaminant concentration is buffered, preventing toxicity to the microorganisms while providing a sustained, low-level supply for degradation. nih.gov
Phytoremediation and Microbial Degradation (Rhizoremediation)
Rhizoremediation is a specific type of phytoremediation that relies on the synergistic relationship between plants and the microbial communities in their root zone (the rhizosphere).
Mechanism : Plants are selected for their ability to tolerate the contaminant and for their root structure. The plant roots release organic compounds (exudates) like sugars and amino acids, which serve as a primary carbon source for soil microorganisms. nih.gov This stimulates a significant increase in the density and metabolic activity of microbial populations in the rhizosphere, including those capable of degrading contaminants like 2,3-DCDF. The enhanced microbial activity leads to a higher rate of contaminant breakdown.
Research Findings : A study on the remediation of dibenzofuran (the non-chlorinated parent compound of 2,3-DCDF) demonstrated the effectiveness of this approach. Soil planted with white clover (Trifolium repens L.) showed the highest rate of dibenzofuran removal compared to other tested plants and unplanted control soil. nih.gov The presence of the white clover roots led to a significant increase in the population of dibenzofuran-degrading bacteria, indicating that the plant actively enhanced the soil's natural degradative capacity. nih.gov
Ecological Interactions and Ecotoxicology of 2,3 Dichlorodibenzofuran in Non Human Biological Systems
Bioaccumulation and Bioconcentration
Bioaccumulation is the process where the concentration of a chemical in an organism reaches a level higher than that in its environment, through all possible routes of exposure including diet, respiration, and dermal contact. cimi.org Bioconcentration, a component of bioaccumulation, specifically refers to the uptake of a substance from the surrounding water. fao.orgwikipedia.org For hydrophobic compounds like 2,3-Dichlorodibenzofuran, these processes are of particular concern in aquatic ecosystems.
The uptake and retention of this compound in individual organisms are largely governed by its lipophilicity. Due to its high octanol-water partition coefficient (log Kow), it readily partitions from water into the lipid-rich tissues of aquatic organisms. ccme.ca Uptake can occur directly from the water column across respiratory surfaces, such as gills in fish, and through the consumption of contaminated food.
Once absorbed, the low metabolic transformation and excretion rates of PCDFs contribute to their long-term retention in organisms. wikipedia.org The persistence of these compounds in biological tissues is a key factor in their potential to cause harm.
Due to its lipophilic nature, this compound is expected to accumulate preferentially in tissues with high lipid content. nih.gov This includes adipose tissue, liver, and gonads. The concentration in these tissues can be significantly higher than in muscle or other less fatty tissues. This tissue-specific accumulation can have profound physiological consequences for the organism. For instance, accumulation in the liver can lead to metabolic disturbances, while accumulation in gonads can impact reproductive success.
Studies on other PCDD/Fs have shown that the distribution and accumulation patterns can vary among species, influenced by factors such as metabolism, diet, and life stage. nih.gov For example, higher chlorinated PCDD/Fs generally accumulate to a lesser degree than lower chlorinated congeners. ccme.ca
Table 1: Predicted Physicochemical Properties Influencing Bioaccumulation of this compound This table presents predicted values from Quantitative Structure-Activity Relationship (QSAR) models, as experimental data for this specific compound is limited.
| Property | Predicted Value | Implication for Bioaccumulation |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | High | High potential to partition from water into lipids, favoring bioconcentration. |
| Water Solubility | Low | Limited presence in the water column, but enhances partitioning into organic matter and biota. |
| Vapor Pressure | Low | Low volatility, leading to persistence in soil and water. |
Biomagnification Across Trophic Levels
Biomagnification is the incremental increase in the concentration of a substance in organisms at successively higher levels in a food chain. wikipedia.orgprimescholars.com This process is a significant concern for persistent, bioaccumulative, and toxic (PBT) substances like this compound.
The transfer of this compound through the food web begins with its uptake by primary producers like phytoplankton and aquatic plants. These organisms are then consumed by primary consumers (herbivores), which are in turn consumed by secondary and tertiary consumers (carnivores). At each trophic level, the concentration of the compound increases because it is efficiently transferred from prey to predator and is not easily metabolized or excreted. cimi.org
This leads to the highest concentrations of the compound being found in top predators of the food web, such as large fish, marine mammals, and predatory birds. nih.gov
The efficiency with which a contaminant is transferred between trophic levels can be quantified by the biomagnification factor (BMF). A BMF greater than 1 indicates that the chemical is biomagnifying. For compounds like PCDD/Fs, BMFs can be substantial.
Biotransformation, or the metabolic conversion of a compound within an organism, can influence its biomagnification potential. nih.gov Some organisms may possess enzymatic systems capable of metabolizing certain PCDF congeners, potentially reducing their concentration and subsequent transfer up the food chain. However, the metabolic capacity for PCDFs is generally low in many species, contributing to their biomagnification. nih.gov It has been noted that some bacterial strains can transform dichlorodibenzofurans, suggesting a potential for microbial degradation in the environment. nih.gov
Table 2: General Trophic Magnification Factors (TMFs) for Dioxin-like Compounds in Aquatic Food Webs This table provides representative TMF values for the broader class of dioxin-like compounds, as specific data for this compound is not available.
| Food Web Component | Trophic Level | Typical Trophic Magnification Factor (TMF) Range |
|---|---|---|
| Phytoplankton/Algae | 1 | - |
| Zooplankton | 2 | 1 - 5 |
| Small Fish | 3 | 5 - 10 |
| Large Predatory Fish | 4 | > 10 |
Ecotoxicity in Aquatic and Terrestrial Organisms
The ecotoxicity of this compound, like other PCDFs, is a significant concern for the health of aquatic and terrestrial ecosystems. The toxicity of these compounds is often mediated through the aryl hydrocarbon (Ah) receptor, a protein involved in regulating gene expression. nih.gov
In aquatic environments, organisms are exposed to this compound present in water, sediment, and their food. Early life stages of fish are particularly sensitive to the toxic effects of PCDD/Fs. Observed effects in fish can include developmental abnormalities, reproductive impairment, and impacts on the immune system. Aquatic invertebrates, such as crustaceans and mollusks, are also susceptible to the toxic effects of these compounds. frontiersin.org
For terrestrial organisms, exposure can occur through the consumption of contaminated prey or through direct contact with contaminated soil. Soil microorganisms can be affected by the presence of PCDD/Fs, which may alter microbial community structure and function. frontiersin.org Earthworms and other soil invertebrates can accumulate these compounds, serving as a route of transfer to higher trophic levels, such as birds and mammals.
Due to the limited specific toxicological data for this compound, Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict its toxicity based on its chemical structure and similarity to other well-studied PCDFs. mdpi.comresearchgate.net These models can provide estimates of acute and chronic toxicity to various organisms.
Table 3: Predicted Acute Ecotoxicity of Dichlorinated Dibenzofurans to Aquatic Organisms This table presents predicted toxicity values based on data for similar dichlorinated dibenzofuran (B1670420) isomers and QSAR modeling, as specific experimental data for this compound is scarce.
| Organism | Endpoint | Predicted Concentration Range (µg/L) |
|---|---|---|
| Algae (e.g., Pseudokirchneriella subcapitata) | EC50 (Growth Inhibition) | 1 - 10 |
| Invertebrate (e.g., Daphnia magna) | LC50 (Mortality) | 0.5 - 5 |
| Fish (e.g., Rainbow Trout) | LC50 (Mortality) | 0.1 - 2 |
Comparative Toxicity with Other Halogenated Aromatic Compounds
The toxicity of polychlorinated dibenzofurans (PCDFs) and related compounds like polychlorinated dibenzo-p-dioxins (PCDDs) is primarily mediated by the aryl hydrocarbon receptor (AhR). mdpi.com The potency of individual congeners is often compared to that of the most toxic compound in this class, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). epa.gov Generally, congeners with chlorine atoms in the lateral 2, 3, 7, and 8 positions exhibit the highest toxicity.
While specific toxicological data for 2,3-DCDF in non-mammalian species are limited in the scientific literature, its toxicity is expected to be significantly lower than that of TCDD or more highly chlorinated dibenzofurans like 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF). nih.govnih.gov The toxic equivalency factor (TEF) approach, which assigns a relative potency value to each congener based on TCDD, is used to assess the risk of complex mixtures of these compounds. Dichlorinated dibenzofurans typically have very low TEF values, indicating substantially lower toxicity.
Table 1: Illustrative Comparison of Relative Potency of Select Dioxin-like Compounds in Avian Species (Note: Data for this compound is not available and is included for structural comparison. Values are generalized from multiple studies and can vary significantly by species and endpoint.)
| Compound | Structure | General Relative Potency (vs. TCDD=1) |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | |
| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | ~1 (varies by species) nih.gov | |
| This compound (2,3-DCDF) | <0.01 (estimated) | |
| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 0.1 |
Impact on Ecosystems and Wildlife
The impact of halogenated aromatic compounds on ecosystems is linked to their persistence, ability to bioaccumulate, and potential for biomagnification. youtube.commiami.edu These lipophilic (fat-soluble) compounds accumulate in the fatty tissues of organisms. youtube.com As they are passed up the food chain, their concentration can increase at higher trophic levels, a process known as biomagnification. miami.edu
Aquatic ecosystems are particularly vulnerable. nih.gov Fish can absorb these compounds directly from contaminated water or through their diet. epa.gov In fish, exposure to dioxin-like compounds can lead to a range of adverse effects, including reduced growth, fin necrosis, liver damage, and reproductive and developmental toxicity. nih.govepa.gov Early life stages are often the most sensitive, with exposure to TCDD in eggs leading to mortality and developmental defects like edema and craniofacial malformations in fry. epa.govnih.gov
In wildlife, birds that consume contaminated fish can accumulate significant levels of these compounds. epa.gov Avian embryos are particularly susceptible, and exposure can lead to developmental defects and reduced hatching success. nih.govdntb.gov.ua While the risk from 2,3-DCDF alone is low, its contribution to the total dioxin-like toxicity in an ecosystem cannot be entirely discounted, especially in areas with specific industrial contamination sources.
Biochemical Interactions in Non-Mammalian Systems
The biochemical interactions of 2,3-DCDF in non-mammalian systems are presumed to follow the well-established pathway for dioxin-like compounds, which involves binding to and activation of the aryl hydrocarbon receptor (AhR).
Receptor Binding Studies in Environmental Models
The molecular initiating event for the toxicity of 2,3-DCDF is its binding to the AhR, a ligand-activated transcription factor present in the cytoplasm of cells. mdpi.comnih.gov In non-mammalian vertebrates like fish and birds, there are often multiple isoforms of the AhR (e.g., AhR1 and AhR2), which can differ in their binding affinities for various ligands and their roles in mediating toxicity. nih.govnih.gov
Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT) protein, and binds to specific DNA sequences known as dioxin-responsive elements (DREs). mdpi.comnih.gov This binding initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism.
Studies on various PCDF congeners have shown that binding affinity to the AhR is highly dependent on the congener's structure and the specific species and AhR isoform being studied. nih.govresearchgate.net For example, PeCDF binds with greater affinity than TCDD to the AhR1 of pheasant and Japanese quail, explaining its higher relative potency in these species. nih.gov While direct binding studies for 2,3-DCDF are scarce, its structure, lacking the full lateral 2,3,7,8-chlorine substitution pattern, predicts a significantly lower binding affinity for the AhR compared to TCDD or PeCDF. This lower affinity is the primary reason for its reduced toxicity.
Table 2: Comparative AhR1 Binding Affinities for Select Dibenzofurans in Different Avian Species (Note: Values are relative to TCDD and demonstrate species-specific differences. Data for 2,3-DCDF is not available.)
| Compound | Chicken (Gallus gallus domesticus) | Ring-necked Pheasant (Phasianus colchicus) | Japanese Quail (Coturnix japonica) |
| 2,3,7,8-TCDD | 1.0 | 1.0 | 1.0 |
| 2,3,4,7,8-PeCDF | 1.0 nih.gov | ~3.0 nih.gov | ~5.0 nih.gov |
Molecular Mechanisms in Cellular Models (Non-Mammalian)
The activation of the AhR signaling pathway by compounds like 2,3-DCDF leads to widespread changes in gene expression in non-mammalian cells. sccwrp.orgnih.gov The most well-documented molecular response is the potent induction of cytochrome P450 1A (CYP1A) family enzymes. nih.govufl.edu The induction of CYP1A is a highly conserved response in vertebrates and is often used as a sensitive biomarker of exposure to AhR agonists in environmental monitoring studies using fish or avian cells. ufl.edumdpi.com
In fish liver cell models, exposure to AhR agonists leads to a dose-dependent increase in CYP1A mRNA and protein levels. nih.gov This enzymatic induction is part of a detoxification pathway, but the sustained activation of the AhR and the resulting alterations in gene expression are linked to the toxic effects of these compounds. nih.gov
Beyond CYP1A induction, AhR activation can disrupt numerous cellular processes. In avian embryos, for example, TCDD-induced cardiotoxicity is a key mechanism of lethality, potentially mediated through pathways involving cyclooxygenase-2 (COX-2). nih.gov The AhR can also interact with other signaling pathways, including those involving hormone receptors and cell cycle regulators like the retinoblastoma protein (RB), suggesting that even weakly binding ligands could contribute to cellular dysfunction. nih.gov While 2,3-DCDF is a weak AhR agonist, it can contribute to the total AhR-mediated gene expression changes when present in a mixture with other more potent compounds.
Theoretical and Computational Studies of 2,3 Dichlorodibenzofuran
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on quantum mechanics, are employed to investigate the molecular properties and reactivity of 2,3-dichlorodibenzofuran at the atomic level. These calculations can elucidate the mechanisms of its formation and degradation.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the thermodynamic and kinetic parameters of chemical reactions, including the formation of polychlorinated dibenzofurans (PCDFs) like this compound.
DFT calculations can be used to model various proposed formation pathways, such as the condensation of chlorophenols or the cyclization of polychlorinated biphenyls (PCBs). By calculating the energies of reactants, transition states, and products, the most energetically favorable reaction pathways can be identified. For instance, studies on the formation of chlorinated benzofurans from precursors like 1,3-dichloropropene (B49464) have utilized DFT to map out potential energy surfaces and determine reaction free energies and activation energies researchgate.net. These calculations help in understanding the conditions under which the formation of specific congeners, such as this compound, is likely to occur, for example, during combustion processes.
Table 1: Illustrative DFT-Calculated Thermodynamic Data for a Hypothetical Formation Step of a Dichlorodibenzofuran
| Parameter | Value (kJ/mol) |
| Enthalpy of Reaction (ΔH) | -120 |
| Gibbs Free Energy of Reaction (ΔG) | -150 |
| Activation Energy (Ea) | 85 |
Note: This table is illustrative and represents typical data obtained from DFT calculations for similar reactions.
Building upon DFT calculations, reaction pathway simulations aim to model the complete sequence of elementary steps involved in a chemical transformation. These simulations can provide a dynamic picture of how this compound is formed and degrades. By identifying intermediates and transition states, a comprehensive reaction mechanism can be constructed.
For complex reactions, automated reaction pathway exploration tools can be employed to systematically discover possible reaction channels nih.gov. These methods are crucial for understanding the intricate network of reactions that can lead to the formation of various PCDF congeners in real-world scenarios like waste incineration. The insights gained from these simulations are vital for developing strategies to minimize the formation of toxic byproducts.
Environmental Fate and Transport Modeling
Environmental fate and transport models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models integrate information on a chemical's physical-chemical properties with environmental parameters to simulate its movement and transformation in various environmental compartments such as air, water, soil, and sediment nih.govcdc.govresearchgate.netwiley.comgoogle.com.
For this compound, fugacity-based multimedia environmental fate models can be employed to estimate its partitioning and persistence nih.gov. These models use properties like vapor pressure, water solubility, and octanol-water partition coefficient (Kow) to predict whether the compound will predominantly reside in the atmosphere, hydrosphere, or geosphere. The models can also incorporate degradation rates (e.g., through photolysis or biodegradation) to estimate the compound's environmental half-life. The output of these models can be in the form of predicted concentrations in different environmental media over time, which is essential for exposure assessment researchgate.net.
Table 2: Key Parameters for Environmental Fate Modeling of this compound
| Parameter | Description | Typical Value/Range |
| Molecular Weight | Mass of one mole of the substance. | 237.08 g/mol |
| Log Kow | Octanol-water partition coefficient, indicating hydrophobicity. | High (estimated > 5) |
| Water Solubility | The maximum amount of a substance that will dissolve in a given amount of water. | Low |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Low |
| Henry's Law Constant | A measure of the partitioning of a chemical between air and water. | Moderate to High |
Note: Specific experimental values for this compound may not be readily available and are often estimated using QSAR models.
Structure-Activity Relationship (SAR) Studies for Ecotoxicological Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific property, such as toxicity nih.gov. For ecotoxicological prediction, QSARs are invaluable tools for estimating the potential harm a chemical may pose to various organisms in the ecosystem when experimental data is lacking nih.govresearchgate.net.
For this compound, QSAR models can be used to predict its toxicity to aquatic organisms like fish, daphnids, and algae epa.gov. These models typically use molecular descriptors, which are numerical representations of a molecule's structure and properties (e.g., hydrophobicity, electronic properties, and size), to predict toxicological endpoints such as the median lethal concentration (LC50) or the median effective concentration (EC50) epa.gov. The Ecological Structure-Activity Relationships (ECOSAR) model is one such tool used for regulatory assessments to predict the ecotoxicity of industrial chemicals researchgate.netepa.gov.
Table 3: Example of a QSAR Equation for Predicting Aquatic Toxicity
| Organism | Toxicological Endpoint | General QSAR Equation |
| Fish | LC50 (96-hr) | log(1/LC50) = a * log(Kow) + b |
| Daphnia | EC50 (48-hr) | log(1/EC50) = c * (Molecular Descriptor 1) + d * (Molecular Descriptor 2) + e |
| Algae | EC50 (72-hr) | log(1/EC50) = f * (Topological Index) + g |
Note: 'a' through 'g' represent regression coefficients derived from experimental data for a set of similar chemicals. This table illustrates the general form of QSAR models.
Q & A
Q. What analytical methods are recommended for detecting 2,3-Dichlorodibenzofuran in environmental samples?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for separation and quantification, with detection limits in the ng/mL range. Calibration standards in 10% toluene/nonanol solutions improve sensitivity for chlorinated dibenzofurans .
- High-Performance Liquid Chromatography (HPLC): Mobile phases combining acetonitrile, water, and glacial acetic acid (70:30:0.1) are effective for resolving chlorinated congeners. System suitability testing ensures reproducibility .
- Sample Preparation: Use Wel® environmental analysis standards (e.g., DF-1236-S, DF-1238-S) to validate methods, as they provide certified concentrations in solvent matrices .
Q. How is 2,3-DiCDF synthesized for laboratory studies?
Answer:
- Radical-Mediated Pathways: Copper(II) oxide-mediated dimerization of chlorinated precursors (e.g., 2-chlorophenol) can yield 2,3-DiCDF. Radical-radical interactions are critical for regioselectivity .
- Catalytic Methods: Ruthenium or palladium complexes in green solvents (e.g., glycerol) enable cycloisomerization of enynols, though yields for 2,3-DiCDF require optimization .
- Purification: Column chromatography with silica gel and toluene-based eluents isolates the target compound, followed by NMR and GC-MS validation .
Q. What are the key toxicological parameters for assessing 2,3-DiCDF exposure?
Answer:
- Dose-Response Relationships: Threshold concentrations for acute toxicity in rodents range from 1–10 mg/kg body weight. Chronic exposure studies suggest hepatic and dermal effects at lower doses (0.1 mg/kg/day) .
- Half-Life and Bioaccumulation: Estimated half-life in mammals is 15–30 days, with adipose tissue being a primary reservoir. Biomagnification factors in aquatic systems exceed 10,000× .
- Gene Toxicity: Ames tests show weak mutagenicity, but in vitro assays indicate aryl hydrocarbon receptor (AhR) activation, implicating dioxin-like pathways .
Advanced Research Questions
Q. How do microbial communities degrade 2,3-DiCDF in contaminated sediments?
Answer:
- Reductive Dechlorination: Indigenous bacteria in anaerobic sediments (e.g., Dehalococcoides spp.) preferentially remove lateral chlorines, converting 2,3-DiCDF to less toxic 3-monochlorodibenzofuran. This pathway reduces TEQ (toxic equivalency) by 90% .
- Aerobic Degradation: Bacillus sp. SS2 and Serratia sp. SSA1 metabolize 2,3-DiCDF via angular dioxygenases, cleaving the furan ring to form chlorinated catechols. Degradation efficiency reaches 70–80% in optimized cultures .
- Kinetic Modeling: First-order rate constants (k₁) for microbial degradation vary from 0.05–0.2 day⁻¹, depending on redox conditions and sediment organic content .
Q. What methodological challenges arise in quantifying 2,3-DiCDF in human biomonitoring studies?
Answer:
- Pooled Sampling: NHANES protocols pool 8 samples per analysis to detect low concentrations (pg/mL range). However, this obscures individual variability and requires weighted statistical adjustments .
- Matrix Effects: Co-eluting congeners (e.g., 2,8-DiCDF) necessitate high-resolution MS/MS or dual-column GC to avoid false positives .
- Quality Control: Certified reference materials (CRMs) from EPA DSSTox or NIST are essential for method validation, as commercial standards often lack isomer specificity .
Q. How do structural analogs of 2,3-DiCDF inform its environmental persistence and toxicity?
Answer:
- Chlorination Pattern: Compared to 2,8-DiCDF, 2,3-DiCDF exhibits higher photostability due to reduced steric hindrance between adjacent chlorines. This increases its half-life in surface waters by 2–3× .
- Toxicity Equivalence Factors (TEFs): 2,3-DiCDF has a TEF of 0.01, lower than 2,3,7,8-TCDD (TEF = 1), but synergistic effects with co-occurring dioxins amplify AhR-mediated responses .
- Cross-Species Variability: Avian models show 10× higher sensitivity to 2,3-DiCDF than mammals, likely due to differences in CYP1A enzyme expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
